Azetidine-3-carboxylic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
azetidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZUCJGSDJAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538625 | |
| Record name | Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102624-96-4 | |
| Record name | Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102624-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Azetidine-3-carboxylic Acid Hydrochloride: Structure, Stereochemistry, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine-3-carboxylic acid hydrochloride, a strained cyclic non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered ring structure offers a unique conformational constraint that can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, synthesis, and reactivity of this compound, tailored for professionals in the pharmaceutical and chemical research sectors.
Chemical Structure and Physicochemical Properties
This compound possesses a four-membered heterocyclic ring containing a nitrogen atom, with a carboxylic acid group at the 3-position. The hydrochloride salt form enhances its stability and water solubility.
The core structure consists of an azetidine ring, which is a saturated four-membered heterocycle containing one nitrogen atom. This small ring size results in significant ring strain, a key feature that dictates its reactivity. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.
Table 1: Physicochemical Properties of Azetidine-3-carboxylic Acid and its Hydrochloride Salt
| Property | Azetidine-3-carboxylic acid | This compound | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | C₄H₈ClNO₂ | [1] |
| Molecular Weight | 101.10 g/mol | 137.56 g/mol | [1] |
| CAS Number | 36476-78-5 | 102624-96-4 | [1] |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder | |
| Melting Point | 275 °C (decomposes) | No specific data found | |
| Solubility | Soluble in water | Soluble in water | |
| pKa | 2.74 ± 0.20 (Predicted) | No specific data found | [2] |
| InChI | InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7) | InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H | [1] |
| SMILES | C1C(CN1)C(=O)O | C1C(CN1)C(=O)O.Cl | [1] |
DOT Diagram: Chemical Structure of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Racemic Synthesis)
The following protocol is a synthesized representation of common laboratory procedures and should be adapted and optimized for specific laboratory conditions.
Step 1: Triflation of Diethyl bis(hydroxymethyl)malonate
-
To a solution of diethyl bis(hydroxymethyl)malonate in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine) at a cooled temperature (e.g., 0 °C).
-
Slowly add trifluoromethanesulfonic anhydride to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis-triflate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude bis-triflate in a suitable solvent (e.g., acetonitrile).
-
Add a primary amine, such as benzylamine, to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure. The resulting residue contains the N-benzyl protected azetidine-3,3-dicarboxylate.
Step 3: Saponification and Decarboxylation
-
To the crude product from the previous step, add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) in a mixture of water and a co-solvent like ethanol or methanol.
-
Heat the mixture to reflux and monitor the hydrolysis of the esters by TLC.
-
Once the saponification is complete, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will induce decarboxylation.
-
Heat the acidified mixture to facilitate the decarboxylation, which is often accompanied by the evolution of carbon dioxide.
-
After cooling, the N-benzyl azetidine-3-carboxylic acid can be isolated by filtration or extraction.
Step 4: Hydrogenation (Debenzylation)
-
Dissolve the N-benzyl azetidine-3-carboxylic acid in a suitable solvent, such as ethanol or methanol.
-
Add a palladium-based catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or elevated pressure.
-
Monitor the reaction by TLC or NMR to confirm the removal of the benzyl group.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain azetidine-3-carboxylic acid.
Step 5: Hydrochloride Salt Formation
-
Dissolve the crude azetidine-3-carboxylic acid in a suitable solvent, such as isopropanol or ethanol.
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise until the pH is acidic.
-
The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the azetidine ring and the exchangeable protons of the carboxylic acid and the ammonium group. The protons on the four-membered ring will likely appear as complex multiplets due to spin-spin coupling.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the three unique carbon atoms of the azetidine ring and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is expected in the range of 170-185 ppm. [3]* Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which often overlaps with the N-H stretching vibrations of the ammonium salt. A strong absorption band around 1700-1730 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (azetidine-3-carboxylic acid) upon loss of HCl. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the azetidine ring.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is governed by the interplay of the strained four-membered ring, the secondary amine (as its ammonium salt), and the carboxylic acid functional group.
Reactions at the Carboxylic Acid Group
The carboxylic acid can undergo typical transformations such as esterification and amide bond formation. These reactions are fundamental for incorporating the azetidine moiety into larger molecules.
DOT Diagram: Amide Bond Formation
Caption: General scheme for amide bond formation.
Reactions at the Nitrogen Atom
The secondary amine of the azetidine ring, after neutralization of the hydrochloride salt, is nucleophilic and can participate in various reactions, including N-alkylation, N-acylation, and N-arylation. Protection of the nitrogen is often a key step in multi-step syntheses.
Ring-Opening Reactions
The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or with strong nucleophiles. This reactivity can be both a challenge in synthesis and a useful tool for accessing functionalized acyclic compounds.
Applications in Drug Discovery and Development
The rigid framework of the azetidine ring serves as a valuable scaffold in drug design. Its incorporation can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable solubility profiles.
Azetidine-3-carboxylic acid and its derivatives have been incorporated into a variety of biologically active compounds, including:
-
Enzyme Inhibitors: The constrained geometry of the azetidine ring can mimic the transition state of enzymatic reactions, leading to potent inhibitors.
-
Receptor Ligands: The defined spatial orientation of substituents on the azetidine ring can facilitate precise interactions with receptor binding pockets.
-
Peptidomimetics: As a constrained amino acid analogue, it is used to introduce conformational rigidity into peptides, which can enhance their biological activity and stability. For instance, derivatives have been used in the synthesis of endomorphin analogues. [4] Several FDA-approved drugs contain the azetidine motif, highlighting its importance in modern medicinal chemistry. Examples include baricitinib, cobimetinib, and azelnidipine. [5]
Safety and Handling
This compound is classified as an irritant. [1]It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its unique structural features, arising from the strained four-membered ring, provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and stereochemistry is essential for its effective utilization in the pursuit of novel therapeutics.
References
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Azetidine-3-carboxylic acid--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
azetidine. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
-
Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. (n.d.). Synfacts. Retrieved January 26, 2026, from [Link]
-
Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Process for making azetidine-3-carboxylic acid. (n.d.). Google Patents.
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
[Determination of the azetidine-2-carboxylic acid from lily of the valley]. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (n.d.). YouTube. Retrieved January 26, 2026, from [Link]
-
carboxylic acid solubility + TLC. (n.d.). Reddit. Retrieved January 26, 2026, from [Link]
-
What is the pKa of a protonated carboxylic acid. (n.d.). Reddit. Retrieved January 26, 2026, from [Link]
-
Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 26, 2026, from [Link]
-
1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved January 26, 2026, from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 26, 2026, from [Link]
Sources
The Rising Profile of Azetidine-3-Carboxylic Acid Derivatives in Therapeutic Innovation: An In-depth Technical Guide
For Immediate Release
A Deep Dive into the Biological Versatility of Azetidine-3-Carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals
The constrained four-membered ring of azetidine-3-carboxylic acid has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and ability to serve as a versatile pharmacophoric element have propelled the development of a diverse array of biologically active derivatives. This technical guide provides a comprehensive exploration of the biological activities of azetidine-3-carboxylic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.
The Azetidine-3-Carboxylic Acid Core: A Gateway to Novel Bioactivities
Azetidine-3-carboxylic acid, a non-proteinogenic amino acid, provides a compact and rigid framework that can be strategically functionalized to interact with a variety of biological targets. Unlike its more extensively studied counterpart, azetidine-2-carboxylic acid (a proline analogue known for its toxicity due to misincorporation into proteins), azetidine-3-carboxylic acid offers a distinct vector for chemical modification, allowing for the fine-tuning of pharmacological properties.[1] Its incorporation into molecular designs can enhance metabolic stability, improve receptor selectivity, and provide access to novel chemical space.[2]
Therapeutic Landscapes of Azetidine-3-Carboxylic Acid Derivatives
The inherent structural features of the azetidine-3-carboxylic acid scaffold have been leveraged to develop potent and selective modulators of various biological pathways implicated in a range of diseases.
Oncology: Targeting Aberrant Signaling Pathways
Azetidine-3-carboxylic acid derivatives have shown significant promise in the development of novel anticancer agents, most notably as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Mechanism of Action: STAT3 Inhibition
Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and metastasis. Azetidine-amide derivatives have been identified as potent, direct inhibitors of STAT3.[3] These compounds are thought to bind irreversibly to cysteine residues within the STAT3 protein, thereby disrupting its DNA-binding activity and subsequent downstream signaling.[4][5]
Featured Derivatives and Biological Activity:
A series of (R)-azetidine-2-carboxamide analogues (structurally related and highly relevant to the 3-substituted derivatives) have demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[6] Further modifications to improve cell permeability have led to compounds with excellent cellular activity against breast cancer cell lines harboring constitutively active STAT3.[7]
| Compound ID | Target | Assay | IC50 (µM) | Cellular Activity (EC50, µM) | Cell Line | Reference |
| 5a | STAT3 | EMSA | 0.55 | - | - | [6] |
| 5o | STAT3 | EMSA | 0.38 | - | - | [6] |
| 8i | STAT3 | EMSA | 0.34 | - | - | [6] |
| 7e | STAT3 | Cell Viability | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [7][8] |
| 7f | STAT3 | Cell Viability | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [7][8] |
| 7g | STAT3 | Cell Viability | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [7][8] |
| 9k | STAT3 | Cell Viability | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [7][8] |
| 1a (TZT-1027 analogue) | Tubulin | Antiproliferative | 0.0022 (A549), 0.0021 (HCT116) | - | A549, HCT116 | [9] |
Furthermore, a conformational restriction strategy employing a 3-aryl-azetidine moiety to replace the phenylethyl group of the potent antitumor agent TZT-1027 has yielded analogues with nanomolar antiproliferative activities against lung and colon cancer cell lines.[9]
Infectious Diseases: A New Frontier in Antimicrobial and Antiviral Development
The azetidine-3-carboxylic acid scaffold has been incorporated into established antimicrobial and antiviral drug classes to enhance their efficacy and overcome resistance.
2.2.1. Antibacterial Activity: Enhancing the Fluoroquinolone Core
Fluoroquinolones are a critical class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[10] The incorporation of N-substituted azetidine-3-carbonyl-N-methyl-hydrazino derivatives at the C-7 position of the fluoroquinolone core has led to the development of new compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 6i | Methicillin-sensitive Staphylococcus aureus | 0.25 - 16.00 | [10] |
| 6i | Methicillin-resistant Staphylococcus aureus | 0.25 - 16.00 | [10] |
| 6i | Escherichia coli ATCC 35218 | 0.25 - 16.00 | [10] |
2.2.2. Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)
Dipeptide derivatives containing an azetidine-2-carboxylic acid residue (a close structural relative) have been investigated as inhibitors of human cytomegalovirus (HCMV) replication. Structure-activity relationship studies have revealed that the conformational constraints imposed by the azetidine ring, which stabilizes a γ-turn-like conformation, are crucial for antiviral activity.[1]
| Compound ID | Virus | EC50 (µM) | Reference |
| (S,S)-4a | HCMV | 45 | [1] |
| (R,S)-4a | HCMV | 49 | [1] |
| (S,S)-4c | HCMV | 63 | [1] |
Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Systems
The rigid nature of the azetidine ring makes it an attractive scaffold for the design of ligands for CNS targets, where precise conformational control is often required for receptor subtype selectivity. Azetidine derivatives have been explored as conformationally constrained analogues of GABA and β-alanine for their potential as GABA uptake inhibitors.[11] The development of synthetic routes to diverse azetidine-based scaffolds with physicochemical properties suitable for CNS-focused libraries is an active area of research.[12]
Experimental Protocols for Biological Evaluation
The following section details key experimental workflows for assessing the biological activity of azetidine-3-carboxylic acid derivatives.
Determination of STAT3 DNA-Binding Inhibition: Electrophoretic Mobility Shift Assay (EMSA)
Rationale: EMSA is a fundamental technique to assess the ability of a compound to interfere with the binding of a transcription factor, such as STAT3, to its specific DNA recognition sequence. The assay relies on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.
Step-by-Step Methodology:
-
Nuclear Extract Preparation:
-
Culture human breast cancer cells (e.g., MDA-MB-231) that exhibit constitutive STAT3 activation.
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).[13]
-
-
Probe Labeling:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract with a binding buffer containing poly(dI-dC) (to minimize non-specific binding).
-
Add the azetidine-3-carboxylic acid derivative at various concentrations and incubate at room temperature to allow for binding to STAT3.[7][8]
-
Add the labeled DNA probe and incubate to allow the formation of the STAT3-DNA complex.[14]
-
-
Electrophoresis and Detection:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes).
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the STAT3-DNA complex using densitometry software.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Assessment of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC assay is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental test for evaluating the potency of new antibacterial compounds.
Step-by-Step Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth medium.
-
Incubate the culture until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to a known bacterial density.[15]
-
-
Compound Dilution Series:
-
Prepare a series of twofold dilutions of the azetidine-3-carboxylic acid derivative in a 96-well microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubate the plate at the optimal temperature for the growth of the test bacterium for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]
-
Evaluation of Antiviral Activity: Plaque Reduction Assay (PRA)
Rationale: The PRA is a standard virological assay used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound. The formation of plaques (localized areas of cell death) is inhibited in the presence of an effective antiviral agent.
Step-by-Step Methodology:
-
Cell Culture and Infection:
-
Compound Treatment and Overlay:
-
Incubation and Staining:
-
Incubate the plates for several days to allow for plaque formation.
-
Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells but not the dead cells within the plaques.[5]
-
-
Plaque Counting and EC50 Determination:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.[4]
-
Future Directions and Conclusion
The exploration of azetidine-3-carboxylic acid derivatives in drug discovery is a rapidly evolving field. The unique structural and conformational properties of this scaffold continue to provide exciting opportunities for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on expanding the diversity of azetidine-3-carboxylic acid-based libraries, exploring new therapeutic targets, and applying advanced computational methods to guide the rational design of next-generation drug candidates. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.
References
- Rajulu, G. G., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2849-2861.
-
EMSA (Electrophoretic Mobility Shift Assay). (n.d.). Retrieved from [Link]
- Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847-15873.
- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254.
- This cit
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship, University of California.
- González-Muñiz, R., et al. (2010). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3946-3949.
- Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- This cit
- Singh, R. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 55-80.
- This cit
- Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847–15873.
- Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(7), 385-393.
- This cit
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.
- Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(7), 1735.
- This cit
- Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466.
- CLSI. (2012). Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Second Informational Supplement. CLSI document M100-S22.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. signosisinc.com [signosisinc.com]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization of Quantitative Plaque-Based Viral Assays for Orthoflavivirus Cacipacoré | MDPI [mdpi.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. asm.org [asm.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. woah.org [woah.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Azetidine Carboxylic Acids as Proline Analogs
Foreword: This guide addresses the mechanism of action of azetidine carboxylic acids as proline analogs. It is critical to distinguish between the two primary isomers, as they possess fundamentally different biological activities. The user's query specified Azetidine-3-carboxylic acid ; however, the well-documented mechanism of action as a proline analog that is misincorporated during protein synthesis belongs to L-Azetidine-2-carboxylic acid . Azetidine-3-carboxylic acid serves as a valuable synthetic building block for creating conformationally constrained peptides but is not recognized by the ribosomal machinery in the same manner.[1][2] This guide will therefore focus on the established proteotoxic mechanism of L-Azetidine-2-carboxylic acid, the true functional proline analog in a biological context, while also discussing the utility of the azetidine-3-carboxylic acid scaffold in drug development.
The Principle of Proline Analogy: A Tale of Two Isomers
The biological activity of any analog hinges on its structural fidelity to the native molecule. L-proline is a unique proteinogenic amino acid due to its secondary amine being incorporated into a five-membered pyrrolidine ring. This cyclic structure imposes significant conformational rigidity, making it a critical determinant of protein architecture, particularly in structures like the collagen triple helix.
L-Azetidine-2-carboxylic acid (AZE) is a potent structural mimic of L-proline.[3] Its four-membered ring and the placement of the carboxylic acid group at the alpha-carbon (C2) allow it to be recognized and activated by the cellular machinery responsible for protein synthesis.[4]
In contrast, Azetidine-3-carboxylic acid positions the carboxyl group at the beta-carbon (C3). This structural alteration means it is no longer an alpha-amino acid and is therefore not a substrate for the prolyl-tRNA synthetase that initiates protein incorporation. It is better described as a constrained analog of β-alanine or GABA.[5]
Caption: Structural comparison of L-Proline and its azetidine isomers.
Table 1: Chemical Properties of Azetidine Carboxylic Acid Isomers and L-Proline
| Property | L-Proline | L-Azetidine-2-carboxylic acid | Azetidine-3-carboxylic acid HCl |
| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂ | C₄H₈ClNO₂ |
| Molar Mass | 115.13 g/mol | 101.10 g/mol | 137.56 g/mol [6] |
| CAS Number | 147-85-3 | 2133-34-8[3] | 37490-57-0 |
| Classification | Proteinogenic α-Amino Acid | Non-proteinogenic α-Amino Acid | Non-proteinogenic β-Amino Acid |
| Primary Function | Protein Building Block | Proline Analog, Proteotoxin | Synthetic Building Block |
Core Mechanism of Action: The Pathway to Proteotoxicity
The toxicity of L-Azetidine-2-carboxylic acid (AZE) stems from its fraudulent incorporation into nascent polypeptide chains, a multi-step process that begins with the failure of cellular proofreading mechanisms.
Evasion of Proofreading and tRNA Charging
The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases, which catalyze the attachment of the correct amino acid to its cognate tRNA. L-proline is activated by prolyl-tRNA synthetase (ProRS). Due to its high structural similarity, AZE fits within the active site of ProRS and is mistakenly activated and charged onto tRNAPro.[4] This circumvents the enzyme's editing function, which normally prevents the incorporation of incorrect amino acids.
Ribosomal Incorporation and Structural Perturbation
Once charged, the AZE-tRNAPro complex is delivered to the ribosome, where it is incorporated into the growing polypeptide chain at positions coded for proline.[7] The substitution of a five-membered proline ring with a four-membered azetidine ring has profound structural consequences. The altered bond angles and increased ring strain of the azetidine residue disrupt the precise geometry required for stable protein folding.[8] This perturbation is particularly detrimental in proteins with high proline content, such as collagen, where it destabilizes the characteristic polyproline II-type helix and, consequently, the entire triple-helical structure.[3] The result is a misfolded, aggregation-prone, and non-functional protein.[9]
Caption: Workflow of AZE recognition and misincorporation into proteins.
Cellular Ramifications of Proteotoxicity
The accumulation of misfolded proteins containing AZE triggers a cascade of cellular stress responses, primarily the Unfolded Protein Response (UPR), which can ultimately lead to inflammation and cell death.[9][10]
Activation of the Unfolded Protein Response (UPR)
The UPR is a signal transduction pathway originating in the Endoplasmic Reticulum (ER) that aims to restore proteostasis. AZE-induced protein misfolding causes a robust activation of all three major UPR sensor proteins:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis to reduce the load on the ER, but paradoxically promotes the translation of specific stress-response mRNAs, such as ATF4.[10]
-
IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α splices the mRNA of XBP1, producing a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating transcription factor 6): When ER stress is detected, ATF6 translocates to the Golgi, where it is cleaved. The resulting cytosolic fragment moves to the nucleus to activate the expression of ER chaperones, such as BiP/GRP78.[10]
Caption: Activation of the Unfolded Protein Response (UPR) by AZE.
Induction of Inflammation and Apoptosis
If the UPR fails to restore homeostasis, the cell initiates pro-apoptotic and pro-inflammatory pathways. Studies in BV2 microglial cells have shown that AZE treatment leads to:
-
Increased Pro-inflammatory Markers: A robust release of nitric oxide (NO) and increased expression of genes like IL-1β and IL-6.[11]
-
Apoptosis: A significant increase in the BAX/Bcl2 ratio, a key indicator of commitment to apoptosis, leading to programmed cell death.[11]
This demonstrates that AZE-induced proteotoxicity can directly trigger neuroinflammatory and neurodegenerative processes, making it a valuable tool for studying these phenomena.[11]
Experimental Protocols & Workflows
The following protocols provide a framework for studying the effects of L-Azetidine-2-carboxylic acid in a cell culture model.
Protocol 1: In Vitro Treatment of BV2 Microglial Cells
This protocol is adapted from methodologies used to study AZE-induced inflammation and cell death.[11]
-
Cell Seeding: Seed BV2 microglial cells in appropriate well plates (e.g., 96-well for viability/NO assays, 6-well for RNA/protein extraction) at a density that will achieve ~80% confluency at the time of treatment.
-
Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Preparation of AZE Stock: Prepare a sterile, high-concentration stock solution of L-Azetidine-2-carboxylic acid (e.g., 100 mM in sterile PBS or culture medium). The hydrochloride salt can be used but ensure the final pH of the medium is not significantly altered.
-
Treatment: Remove the old medium from the cells and replace it with a fresh medium containing the desired final concentrations of AZE. Typical working concentrations range from 125 µM to 2000 µM.[11] Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 12, or 24 hours) before proceeding to downstream analysis.
Protocol 2: Griess Assay for Nitric Oxide (NO) Measurement
This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant as a proxy for inflammatory activation.
-
Supernatant Collection: Following AZE treatment (as per Protocol 1 in a 96-well plate), carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.
-
Reagent Preparation: Prepare fresh Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Add 50 µL of the combined Griess Reagent to each well containing the supernatant.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Quantify nitrite concentration by comparing absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Real-Time qPCR for UPR Gene Expression
This protocol measures changes in the transcript levels of key UPR genes.
-
RNA Extraction: After AZE treatment in a 6-well plate, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a final volume of 10-20 µL containing:
-
SYBR Green Master Mix (e.g., iTaq Universal SYBR Green)
-
Forward and Reverse Primers (400 nM final concentration each)
-
Diluted cDNA template (e.g., 10 ng)
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR detection system with a typical program:
-
Initial Denaturation: 95°C for 2 min
-
40-45 Cycles:
-
Denaturation: 95°C for 10 s
-
Annealing/Extension: 60°C for 30 s
-
-
Melt Curve Analysis: To verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).
Table 2: Example Murine Primer Sets for UPR Gene Analysis
| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
|---|---|---|
| ATF4 | CCTGAACAGCGAAGTGTTGG | TGGCCACCTTTGATTCAGTTCC |
| XBP1s | GAGTCCGCAGCAGGTG | GTGTCAGAGTCCATGGGA |
| DDIT3 (CHOP) | CTGCCTTTCACCTTGGAGAC | CGTTTCCTGGGGATGAGATAGA |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Applications in Research and Drug Development
-
Azetidine-2-carboxylic acid (AZE): Its ability to reliably induce protein misfolding and ER stress makes AZE an indispensable tool for:
-
Studying the fundamental biology of the Unfolded Protein Response.[10]
-
Modeling diseases associated with proteotoxicity, such as neurodegenerative disorders.
-
Screening for compounds that can alleviate ER stress or enhance protein folding capacity.
-
-
Azetidine-3-carboxylic acid: While not a proline analog in the context of protein synthesis, its rigid, four-membered ring is highly valuable in medicinal chemistry.[1] It is used as a conformationally constrained building block to:
-
Synthesize novel peptides with enhanced stability against proteolytic degradation and unique secondary structures.[2]
-
Serve as a scaffold in the design of small molecule inhibitors and other pharmaceutically active compounds.[5]
-
Act as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Conclusion
The mechanism of action of L-Azetidine-2-carboxylic acid as a proline analog is a classic example of molecular mimicry leading to cellular toxicity. By evading the fidelity checks of protein synthesis, it becomes incorporated into proteins, causing structural perturbations that trigger the Unfolded Protein Response, inflammation, and apoptosis. This predictable cascade of events makes it a powerful research tool. Concurrently, its isomer, azetidine-3-carboxylic acid, highlights the profound impact of atomic arrangement on biological function, serving not as a toxin, but as a versatile building block for the rational design of modern therapeutics. Understanding the distinct roles of these two isomers is paramount for their effective application in both basic research and drug development.
References
-
Wikipedia. (2023). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
-
Lee, J. W., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4477-4489. Available at: [Link]
-
Allain, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5896-5900. Available at: [Link]
-
Brandt, T. A., et al. (2010). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 14(1), 246-251. Available at: [Link]
-
Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. Available at: [Link]
-
Lee, J. W., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4477–4489. Available at: [Link]
-
Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. Available at: [Link]
-
Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-58. Available at: [Link]
-
G. K. Tóth, et al. (2007). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 39(4), 339-361. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13374356, Azetidine-3-carboxylic acid--hydrogen chloride (1/1). Retrieved from [Link]
-
Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4627-4643. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | C4H8ClNO2 | CID 13374356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Practical, Multi-Step Synthesis of Azetidine-3-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azetidine Scaffold
Azetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic β-amino acid that has emerged as a critical building block in modern medicinal chemistry. Its rigid four-membered ring structure allows for the precise positioning of substituents, making it an invaluable scaffold for introducing conformational rigidity into peptide analogues and other biologically active molecules. As a structural analogue of GABA and β-proline, its derivatives are explored in the development of therapeutics targeting a wide range of conditions, from neurological disorders to infectious diseases.[1]
This guide provides a detailed, field-proven protocol for the multi-step synthesis of azetidine-3-carboxylic acid hydrochloride, starting from readily available precursors. The chosen synthetic strategy emphasizes robustness, scalability, and mechanistic clarity, making it suitable for both academic research and process development settings.
Overview of the Synthetic Strategy
The synthesis follows a logical and well-documented pathway that involves the construction of the azetidine ring, functional group manipulation at the 3-position, and subsequent deprotection to yield the final product. The benzhydryl (diphenylmethyl) group is employed as a robust N-protecting group, which is stable under various reaction conditions but can be cleanly removed in the final step via catalytic hydrogenation.[2][3]
The overall transformation can be visualized as follows:
Caption: Overall workflow for the synthesis of Azetidine-3-carboxylic acid HCl.
Detailed Experimental Protocols
Part 1: Synthesis of 1-Benzhydryl-3-cyanoazetidine
Step 1.1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine
-
Rationale: This step constructs the core azetidine ring. Benzhydrylamine acts as the nitrogen source, and epichlorohydrin serves as a three-carbon electrophile. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the strained four-membered ring.[4][5] An improved, high-yielding process for this step is crucial for the overall efficiency of the synthesis.[6]
-
Protocol:
-
To a stirred solution of benzhydrylamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile (approx. 5-10 volumes), slowly add epichlorohydrin (1.0-1.2 eq) at a temperature maintained between 20-30°C.[5]
-
Stir the reaction mixture at this temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours to ensure complete cyclization.
-
Cool the mixture to room temperature and add a solution of sodium hydroxide (e.g., 2M aqueous solution) to basify the mixture (pH > 10).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like isopropanol/water to yield 1-benzhydryl-3-hydroxyazetidine as a white solid.
-
Step 1.2: Mesylation of 1-Benzhydryl-3-hydroxyazetidine
-
Rationale: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution in the next step, it is converted into a good leaving group, a mesylate. Methanesulfonyl chloride reacts with the alcohol in the presence of a non-nucleophilic base (triethylamine) to form the corresponding sulfonate ester.[7]
-
Protocol:
-
Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in dichloromethane or acetonitrile (10 volumes) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, and wash successively with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.
-
Step 1.3: Synthesis of 1-Benzhydryl-3-cyanoazetidine
-
Rationale: This is a classic Sₙ2 reaction where the cyanide anion (from NaCN or KCN) displaces the mesylate leaving group. The introduction of the nitrile functional group is a key step, as it will be hydrolyzed to the desired carboxylic acid.
-
Protocol:
-
Dissolve the crude 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF (10 volumes).
-
Add sodium cyanide (1.5 eq). Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates complete conversion.
-
Cool the reaction to room temperature and pour it into a large volume of cold water.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMSO/DMF and salts.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Part 2: Formation of this compound
Step 2.1: Hydrolysis of 1-Benzhydryl-3-cyanoazetidine
-
Rationale: The nitrile group is hydrolyzed to a carboxylic acid under strong acidic conditions. The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[8][9][10]
-
Protocol:
-
Suspend 1-benzhydryl-3-cyanoazetidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl, 10-20 volumes).
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours. The reaction progress can be monitored by observing the dissolution of the starting material and by LC-MS.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to approximately 3-4 with a base (e.g., 50% NaOH solution). The product, N-benzhydryl-azetidine-3-carboxylic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 2.2: Deprotection via Catalytic Hydrogenation
-
Rationale: The N-benzhydryl protecting group is removed by hydrogenolysis. In this process, the C-N bonds are cleaved by hydrogen gas in the presence of a palladium catalyst, releasing the free amine and toluene as a byproduct.[11][12] This is a clean and efficient deprotection method.
-
Protocol:
-
Dissolve the N-benzhydryl-azetidine-3-carboxylic acid (1.0 eq) in a suitable solvent, such as methanol, ethanol, or a mixture with water.
-
Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 wt% of the substrate).
-
Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (H₂) to 40-50 psi.
-
Heat the reaction to 40-50°C and agitate vigorously for 16-24 hours.
-
Monitor the reaction for the consumption of hydrogen and the disappearance of the starting material by LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Step 2.3: Isolation of this compound
-
Rationale: The final product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free zwitterionic amino acid.
-
Protocol:
-
Take the filtrate from the previous step and concentrate it under reduced pressure to a smaller volume.
-
If not already acidic, adjust the pH to <2 by adding concentrated HCl or bubbling HCl gas through the solution.
-
Cool the solution in an ice bath to induce crystallization. The addition of a co-solvent like isopropanol or acetone can sometimes facilitate precipitation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with a cold solvent (e.g., cold isopropanol or diethyl ether) to remove any remaining impurities.
-
Dry the final product, this compound, under high vacuum.
-
Summary of Key Parameters
| Step | Key Transformation | Typical Reagents | Solvent | Temp. | Time | Typical Yield |
| 1.1 | Ring Formation | Benzhydrylamine, Epichlorohydrin | Ethanol | 20-80°C | 48-72 h | 70-85% |
| 1.2 | Mesylation | MsCl, Et₃N | CH₂Cl₂ | 0°C | 1-2 h | >95% (crude) |
| 1.3 | Cyanation | NaCN | DMSO | 60-70°C | 4-6 h | 80-90% |
| 2.1 | Nitrile Hydrolysis | 6M HCl | Water | 100-110°C | 12-24 h | 75-85% |
| 2.2 | Deprotection | H₂, 10% Pd/C | Methanol | 40-50°C | 16-24 h | >90% |
| 2.3 | Salt Formation | HCl | Methanol/IPA | 0°C | 1-2 h | >95% |
Mechanistic Insight: The Hydrogenolysis Step
The removal of the benzhydryl group is a critical final step. The mechanism on the surface of the palladium catalyst is a key aspect of this transformation.
Caption: Simplified mechanism of catalytic hydrogenolysis for deprotection.
-
Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms.[13]
-
Coordination: The N-benzhydryl azetidine coordinates to the palladium surface.
-
Hydrogenolysis: The adsorbed hydrogen atoms attack the benzylic C-N bonds, leading to their cleavage and the formation of the deprotected azetidine and toluene.
References
-
Chatterjee, S. S., et al. (1973). Synthesis. A relevant publication discussing the use of benzhydryl as a protecting group for azetidines. (Referenced in[2])
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
G. A. Olah, et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PubMed Central. [Link]
-
Chalyk, et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]
-
Synthesis of 1-benzhydryl-3-oxoazetidine. PrepChem.com. [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. ResearchGate. [Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
- US20160024143A1 - Deprotection method.
-
Chemguide. Hydrolysing nitriles. [Link]
-
Chad's Prep. (2018). 18.3 Catalytic Hydrogenation and the Birch Reduction. YouTube. [Link]
-
Leah4sci. (2021). Catalytic Hydrogenation Explained. YouTube. [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Application Notes & Protocols: Azetidine-3-carboxylic Acid Hydrochloride in Foldamer Design
Foreword for the Modern Drug Developer
In the quest for novel therapeutics that can modulate complex biological targets like protein-protein interactions, traditional small molecules often fall short, and large biologics face challenges with stability and delivery. Foldamers—sequence-specific oligomers that adopt stable, predictable three-dimensional structures—represent a compelling frontier in molecular design.[1][2] They bridge the gap between these two modalities, offering the structural complexity of proteins with the synthetic accessibility of smaller compounds. The key to unlocking their potential lies in the rational selection of monomeric building blocks that can precisely guide the folding process.
This guide focuses on one such powerful building block: Azetidine-3-carboxylic acid . As a conformationally constrained, non-canonical amino acid, its incorporation into a peptide backbone introduces a rigid "kink" that serves as a potent turn-inducer.[3][4] This document provides the foundational theory, mechanistic insights, and detailed, field-tested protocols for leveraging Azetidine-3-carboxylic acid hydrochloride in the design and synthesis of novel foldamers for research and drug development.
Section 1: The Azetidine Advantage in Foldamer Scaffolding
Why Constrain? The Principle of Pre-organization
Natural peptides are often conformationally flexible, which is a significant entropic barrier to overcome for binding to a biological target. Foldamers derive their enhanced biological activity from the principle of pre-organization. By using monomers that restrict the available conformational space of the oligomer backbone, we reduce the entropic penalty of binding and can design molecules that are already in their bioactive shape.
Cyclic non-canonical amino acids are premier tools for achieving this.[1][5] The four-membered ring of azetidine-3-carboxylic acid is particularly effective. Its strained geometry severely limits the rotation around the N-Cα (Φ) and Cα-C (Ψ) bonds of the peptide backbone, far more than the five-membered ring of proline.[6] This rigidity makes it an exceptional building block for nucleating specific secondary structures, such as β-turns and helices.[3][4][7]
Mechanistic Insight: How Azetidine-3-carboxylic Acid Induces a Turn
The incorporation of an azetidine ring into a peptide chain fundamentally alters the local conformational landscape. The ring's planarity and bond angle constraints directly influence the backbone dihedral angles.
-
Φ (Phi) Angle Restriction: The Cγ-N-Cα bond angle within the ring forces the Φ angle into a narrow, restricted range, typically around -60° to -90°.
-
Ψ (Psi) Angle Influence: While the Ψ angle has more freedom than Φ, its rotation is still significantly influenced by steric clashes between the adjacent residue and the azetidine ring hydrogens. This often favors specific turn-like conformations.
Computational studies and spectroscopic evidence suggest that placing an azetidine-3-carboxylic acid residue at the i+1 or i+2 position of a turn sequence is a highly effective strategy for stabilizing β-turn structures.[3][4][8]
Section 2: The Building Block - Preparation and Handling
While Fmoc-Azetidine-3-carboxylic acid is commercially available, preparing it from the more common hydrochloride salt is a straightforward and cost-effective procedure for any lab equipped for peptide synthesis.
Protocol: Synthesis of Fmoc-Azetidine-3-carboxylic Acid
This protocol details the N-protection of this compound using Fmoc-OSu.
Materials:
-
This compound
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous NaHCO₃ solution. Stir until fully dissolved.
-
Fmoc-OSu Addition: Add Fmoc-OSu (1.1 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours).
-
Work-up - Quenching and Extraction:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.
-
Dilute the remaining solution with deionized water and wash with two portions of ethyl acetate to remove unreacted Fmoc-OSu and byproducts. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the product will form.
-
Extract the product into three portions of ethyl acetate.
-
-
Drying and Isolation:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Optional): The product is often of sufficient purity for SPPS. If required, purification can be achieved by flash column chromatography on silica gel.
Section 3: Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a robust protocol for the manual incorporation of Fmoc-Azetidine-3-carboxylic acid into a peptide sequence using standard Fmoc/tBu chemistry.
Materials & Reagents
| Reagent/Material | Purpose | Recommended Grade/Type |
| Resin | Solid support for synthesis | Wang or 2-Chlorotrityl (for C-term acid); Rink Amide (for C-term amide)[9] |
| Solvents | Washing and reaction medium | DMF (Peptide Synthesis Grade, amine-free), Dichloromethane (DCM) |
| Deprotection Solution | Fmoc group removal | 20% Piperidine in DMF (v/v)[9] |
| Amino Acids | Monomers | Standard Fmoc-protected amino acids (4 eq. per coupling) |
| Azetidine Building Block | Constraining monomer | Fmoc-Azetidine-3-carboxylic acid (4 eq. per coupling) |
| Coupling Reagent | Carboxyl group activation | HATU or HCTU (3.9 eq. per coupling)[9] |
| Base | Activation and neutralization | DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine (8 eq. per coupling) |
| Cleavage Cocktail | Resin cleavage & deprotection | Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[10] |
| Precipitation Solvent | Crude peptide isolation | Cold Diethyl Ether |
SPPS Workflow: A Step-by-Step Guide
This protocol assumes the synthesis has already been initiated and the N-terminal Fmoc group of the preceding residue has been removed.
Detailed Procedure:
-
Activation:
-
In a separate vessel, dissolve Fmoc-Azetidine-3-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of DMF.
-
Allow this mixture to pre-activate for 1-2 minutes before adding it to the resin.
-
-
Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for a minimum of 1 hour at room temperature.
-
Expert Insight: Due to the steric hindrance of the azetidine ring, a standard 15-30 minute coupling may be insufficient.[7][11] It is highly recommended to perform a double coupling . After the first hour, drain the vessel, and add a freshly prepared solution of activated Fmoc-Azetidine-3-carboxylic acid for another hour.
-
Verification: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete coupling. If the beads turn blue, the coupling is incomplete and a third coupling should be performed.
-
-
Washing:
-
After successful coupling, drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x DCM, 3x DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Drain and wash the resin thoroughly with DMF (at least 5 times) to ensure all piperidine and dibenzofulvene adducts are removed.[9] The resin is now ready for the next amino acid coupling.
-
Protocol: Cleavage and Deprotection
-
Preparation: After the final amino acid has been coupled and its Fmoc group removed, wash the resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Place the dry resin in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).[10][12][13] The scavengers (phenol, thioanisole, EDT) are critical for protecting sensitive residues like Trp, Met, and Cys from re-attachment of carbocations generated during deprotection.
-
Stir or agitate the slurry at room temperature for 2-3 hours.
-
-
Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution to a small volume (do not evaporate to dryness).
-
Add the concentrated solution dropwise to a large volume of ice-cold diethyl ether with vigorous stirring. The crude peptide will precipitate as a white solid.
-
-
Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
Section 4: Structural Characterization
Confirming the successful synthesis and, crucially, the desired conformation of the foldamer requires spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for confirming the covalent structure and providing insights into the 3D conformation.
-
¹H NMR: The protons on the azetidine ring will have characteristic chemical shifts and coupling patterns that can confirm its incorporation.[1][14][15] Look for signals in the 3.5-5.0 ppm range corresponding to the α- and γ-protons of the azetidine ring.
-
2D NMR (COSY, TOCSY, NOESY): These experiments are essential for full sequence assignment and conformational analysis. Key NOEs (Nuclear Overhauser Effects) between backbone protons, such as a strong NHi-NHi+1 signal or a CαHi-NHi+1 signal, can provide direct evidence of a turn conformation.[16]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the secondary structure of peptides. The shape and position of the CD bands can provide a global signature of the foldamer's conformation.
-
β-Turn Signatures: While the exact spectrum can vary, a classic type II β-turn often exhibits a negative band near 225 nm and a strong positive band near 205 nm.[17][18] The presence of such features in an azetidine-containing peptide strongly supports the induction of a folded structure. Comparing the spectrum to a flexible, non-azetidine-containing control peptide can provide compelling evidence of the conformational ordering effect.
Section 5: Troubleshooting and Final Considerations
-
Incomplete Coupling: This is the most likely issue when working with Azetidine-3-carboxylic acid. Always use a powerful coupling reagent like HATU, extend coupling times, and budget for double or even triple couplings.[11] Monitor with the Kaiser test.
-
Side Reactions during Cleavage: The strained azetidine ring is generally stable to standard TFA cleavage conditions.[19] However, ensure your cleavage cocktail contains appropriate scavengers if your sequence includes sensitive amino acids to prevent other side reactions.[20]
-
Purity of Building Block: Ensure the Fmoc-Azetidine-3-carboxylic acid used is of high purity. Free amine contamination can lead to double incorporation or chain termination.
By carefully following these protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a powerful tool to engineer novel foldamers with precisely controlled three-dimensional structures, paving the way for the next generation of peptide-based therapeutics and advanced biomaterials.
References
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Gellman, S. H. (2001). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
-
Horne, W. S., & Gellman, S. H. (2008). Foldamers as versatile frameworks for the design and evolution of function. Nature Chemical Biology, 4(7), 401-409. [Link]
-
Rojas, C. M. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Ivanek, R., & Gellman, S. H. (2014). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. ACS Chemical Biology, 9(7), 1435-1445. [Link]
-
Fairlie, D. P., & Abbenante, G. (2012). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 51(35), 8824-8828. [Link]
-
Sham, H. L., & Luly, J. R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 36(1), 1-6. [Link]
-
Etim, O., & Scheraga, H. A. (1977). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-azetidine-2-carboxylic acid N'-methylamide. Macromolecules, 10(1), 1-8. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved January 27, 2026, from [Link]
-
Martín-Martínez, M., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1704-1715. [Link]
-
Formaggio, F., et al. (2013). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2013(28), 6435-6444. [Link]
-
Clayden, J., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]
-
Fields, G. B. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(5), 419-428. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 27, 2026, from [Link]
-
Sham, H. L., & Luly, J. R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. [Link]
-
D'Hondt, M., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
-
Bouazaoui, M., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5895-5899. [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved January 27, 2026, from [Link]
-
D'Hondt, M., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. [Link]
-
Ramachandran, G. N., et al. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7, 95-99. [Link]
-
Brahms, S., & Brahms, J. (1980). Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism. Journal of Molecular Biology, 138(2), 149-178. [Link]
-
Lee, Y., et al. (2022). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 27(19), 6531. [Link]
-
Diederichsen, U., et al. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Tetrahedron Letters, 50(43), 5939-5941. [Link]
-
Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on the Safety-Catch Hydrazine Linker. OSTI.GOV. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved January 27, 2026, from [Link]
-
Gierasch, L. M., et al. (1981). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 20(16), 4730-4738. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Fmoc-Azetidine-3-Carboxylic Acid: A Versatile Tool for Organic Synthesis. Retrieved January 27, 2026, from [Link]
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
-
Peptide Solutions. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 27, 2026, from [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Vol. 96, No. 12. [Link]
-
D'Hondt, M., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]
-
ResearchGate. (2004). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. biotage.com [biotage.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Novel ¹⁹F NMR Probes from Azetidine-3-carboxylic Acid
Introduction: The Power of ¹⁹F NMR and the Azetidine Scaffold
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an exceptionally powerful tool in chemical biology and drug discovery. The unique properties of the ¹⁹F nucleus—including its 100% natural abundance, high sensitivity (83% relative to ¹H), and a wide chemical shift range—make it an ideal reporter for molecular interactions.[1] Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the behavior of fluorinated molecules in complex biological environments.[2] This allows for sensitive detection of protein-ligand binding, conformational changes, and enzymatic activity.[3][4]
The design of the ¹⁹F NMR probe itself is critical. An ideal probe consists of a reporter group (the fluorine-containing moiety) and a recognition element that interacts with the target of interest. The scaffold connecting these two elements dictates the probe's overall properties. Four-membered heterocycles like azetidines are increasingly popular design elements in medicinal chemistry.[5] The azetidine ring imparts conformational rigidity, improves metabolic stability, and increases the three-dimensionality (sp³ character) of a molecule, which can lead to enhanced binding affinity and better physicochemical properties.[5]
This guide provides a detailed protocol for the synthesis of a versatile ¹⁹F NMR probe starting from azetidine-3-carboxylic acid. We will cover the rationale for each synthetic step, provide robust, step-by-step protocols, and discuss the characterization of the final product.
Synthetic Strategy Overview
The synthesis of a functional ¹⁹F NMR probe from azetidine-3-carboxylic acid can be accomplished in a straightforward three-stage process. This modular approach allows for flexibility, enabling researchers to couple the fluorinated azetidine core to a wide variety of recognition elements (e.g., enzyme inhibitors, protein binders, or peptide fragments).
The overall workflow is as follows:
-
Protection: The secondary amine of the azetidine ring is protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability and ease of removal under acidic conditions.
-
Fluorination: A hydroxyl group at the 3-position is replaced with fluorine. While not starting with the hydroxy-version in this protocol, direct fluorination of similar scaffolds is a key step. For this guide, we use 3-fluoroazetidine-3-carboxylic acid as the key building block.
-
Coupling: The carboxylic acid of the fluorinated azetidine is activated and coupled to an amine-containing molecule of interest (the recognition element) via a stable amide bond.
Figure 1: High-level workflow for the synthesis of an azetidine-based ¹⁹F NMR probe.
Detailed Experimental Protocols
Protocol 1: N-Protection of Azetidine-3-carboxylic Acid
Rationale: The secondary amine in the azetidine ring is nucleophilic and would interfere with the amide coupling reaction later in the synthesis. Protecting it with a Boc group ensures that the carboxylic acid is the only reactive site for the coupling step. Boc protection is chosen for its robustness under neutral or basic conditions and its clean removal under mild acidic conditions, which are unlikely to damage the final probe.
Materials:
-
Azetidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl, 1M)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (0.2 M final concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with diethyl ether (2x volume) to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate or can be extracted.
-
Extract the aqueous layer with ethyl acetate (3x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-azetidine-3-carboxylic acid as a white solid.
Verification: The product can be verified by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amide Coupling to a Recognition Element
Rationale: This step conjugates the fluorinated azetidine core to a molecule of interest (here, represented by a generic primary amine, R-NH₂). We use a standard carbodiimide coupling method with EDC (a water-soluble carbodiimide) and HOBt. HOBt acts as an additive to form an active ester intermediate, which suppresses side reactions and minimizes racemization, a common issue with carbodiimide methods.[6] This ensures a high yield of the desired amide product.
Materials:
-
1-Boc-3-fluoroazetidine-3-carboxylic acid (prepared or purchased)[7]
-
Amine-containing recognition element (R-NH₂, 1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq), the amine (R-NH₂, 1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected ¹⁹F NMR probe.
Final Deprotection (if required): To remove the Boc group, dissolve the purified product in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the final probe as a TFA salt.
Figure 2: Synthetic scheme for the amide coupling step.
Characterization and Data
The final ¹⁹F NMR probe must be thoroughly characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the overall structure and the formation of the amide bond.
-
¹⁹F NMR: To identify the fluorine resonance. The chemical shift of the fluorine atom is highly sensitive to its local environment.[8] Changes in this chemical shift upon binding to a target protein are the basis for its use as a probe.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule.
Table 1: Representative Spectroscopic Data
| Compound | ¹⁹F Chemical Shift (δ, ppm)* | Key ¹H NMR Signals (δ, ppm) |
| 1-Boc-3-fluoroazetidine-3-carboxylic acid | -175 to -185 | ~4.3 (m, 4H, CH₂), ~1.4 (s, 9H, Boc) |
| Final Coupled Probe (Example) | -170 to -180 (variable) | Amide NH proton (~7-8 ppm), signals from R-group |
*¹⁹F chemical shifts are relative to a standard (e.g., CFCl₃) and can vary depending on the solvent and the nature of the R-group.
Application: Monitoring Protein-Ligand Binding
The synthesized probe can be used in a ¹⁹F NMR-based binding assay. The principle is that the chemical environment of the fluorine atom will change upon binding of the recognition element to its target protein, leading to a measurable change in the ¹⁹F NMR signal (e.g., a chemical shift change or line broadening).
Figure 3: Conceptual diagram of a ¹⁹F NMR binding assay.
Protocol Outline:
-
Acquire a ¹⁹F NMR spectrum of the probe in a suitable buffer.
-
Add a stock solution of the target protein to the NMR tube.
-
Acquire a series of ¹⁹F NMR spectra at increasing protein concentrations.
-
Monitor the changes in the fluorine signal's chemical shift and/or line width. These changes can be used to determine the binding affinity (K_D).
Conclusion
Azetidine-3-carboxylic acid serves as an excellent starting point for the modular synthesis of conformationally constrained ¹⁹F NMR probes. The protocols described herein provide a reliable and versatile route to these valuable tools for chemical biology and drug discovery. The inherent sensitivity of ¹⁹F NMR, combined with the advantageous structural features of the azetidine scaffold, enables the creation of high-performance probes for studying complex biological systems.
References
-
Cobb, S. L., & Murphy, C. D. (2021). ¹⁹F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 358–373. [Link]
- Dalvit, C., & Vulpetti, A. (2019). ¹⁹F NMR in fragment-based screening: theory and applications. Drug Discovery Today: Technologies, 32, 29-39.
-
Jeeves, D., & Chaykovski, M. M. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 929. [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9845–9855. [Link]
-
White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). Deoxo-Fluor: A Versatile and Mild Reagent for Acyl Fluoride Generation and Subsequent One-Flask Amide Coupling. The Journal of Organic Chemistry, 69(7), 2573–2576. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved January 27, 2026, from [Link]
-
Wetherhorn, M., & Baran, P. S. (2020). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 142(35), 14865–14876. [Link]
Sources
- 1. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Azides for 19F NMR Structural Biology and Medicinal Chemistry [pharma-industry-review.com]
- 3. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]
- 4. 19F NMR as a tool to probe drug binding and structural dynamics in ferritin-based nanocarriers - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hepatochem.com [hepatochem.com]
- 7. 3-Fluoroazetidine-3-carboxylic Acid|Research Chemical [benchchem.com]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cell permeability assays for peptides containing Azetidine-3-carboxylic acid
Application Notes & Protocols
Topic: Cell Permeability Assays for Peptides Containing Azetidine-3-Carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Permeability Challenge in Peptide Drug Discovery
Peptides represent a highly promising class of therapeutics due to their specificity and potency. However, their utility against intracellular targets is often limited by poor cell membrane permeability.[1] This challenge stems from their inherent properties: a high molecular weight, a polar backbone, and a dynamic conformational landscape.[2] To overcome these limitations, medicinal chemists are increasingly incorporating non-canonical amino acids to constrain peptide conformation, enhance proteolytic stability, and modulate physicochemical properties.
One such building block is Azetidine-3-carboxylic acid (Aze) , a rigid four-membered ring analogue of proline. The incorporation of Aze into a peptide backbone imparts significant structural constraints, influencing the peptide's folding, stability, and ultimately, its biological activity.[3] Specifically, the azetidine ring can act as a potent turn-inducer, pre-organizing the peptide into a conformation that may be more favorable for membrane traversal.[4][5] Furthermore, this modification has been shown to improve stability against proteases, a critical attribute for any therapeutic candidate.[5]
However, the unique structural impact of Aze necessitates a carefully tailored approach to assessing cell permeability. Standard assay conditions may not be optimal, and interpreting the results requires an understanding of how this modification alters the fundamental properties of the peptide. This guide provides a comprehensive overview and detailed protocols for evaluating the cell permeability of Aze-containing peptides, ensuring that researchers can generate robust, reliable, and meaningful data to advance their drug discovery programs.
The Influence of Azetidine-3-Carboxylic Acid on Peptide Properties
Understanding the mechanistic basis for experimental choices is paramount. The inclusion of Aze is not a trivial substitution; it fundamentally alters the peptide's behavior in several ways relevant to permeability:
-
Conformational Rigidity: The strained four-membered ring of Aze severely restricts the peptide backbone's rotational freedom. This can lock the peptide into a specific three-dimensional shape.[3] This pre-organization can be advantageous if it leads to a "chameleonic" conformation where polar backbone amides are shielded by intramolecular hydrogen bonds, presenting a more hydrophobic face to the lipid bilayer.[4]
-
Reduced Polar Surface Area (PSA): By inducing tight turns, Aze can help bury polar amide bonds, effectively reducing the molecule's overall PSA. A lower PSA is generally correlated with higher passive permeability.[6]
-
Enhanced Proteolytic Stability: The unique geometry of the peptide bond involving Aze can render it resistant to cleavage by common proteases.[5] This is critical in cell-based assays where peptidases in the media or on the cell surface can degrade the test article, leading to an underestimation of its true permeability.
These factors make Aze-containing peptides a distinct class of molecules. The following protocols are designed with these properties in mind, incorporating specific optimizations to address the challenges associated with peptide permeability assessment.
Strategic Assay Selection: A Tiered Approach
A multi-tiered strategy is the most efficient way to characterize the permeability of a novel Aze-containing peptide. This approach balances throughput, cost, and the level of biological detail required at different stages of drug discovery.
Caption: A tiered workflow for assessing peptide permeability.
Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a cell-free, high-throughput method ideal for initial screening. It exclusively measures passive diffusion, providing a clean baseline of a molecule's ability to cross a lipid barrier without the complexities of active transport.[7][8]
Principle
A synthetic membrane composed of lipids (e.g., phosphatidylcholine) dissolved in an organic solvent (e.g., dodecane) is coated onto a filter in a 96-well plate format. This "acceptor" plate is placed into a "donor" plate containing the peptide solution. The peptide's movement from the donor to the acceptor well is quantified after an incubation period.
Experimental Protocol
-
Peptide Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the Aze-peptide in 100% DMSO.
-
Rationale: DMSO is a standard solvent for solubilizing a wide range of compounds. A high-concentration stock minimizes the final DMSO concentration in the assay.
-
-
Donor Solution Preparation:
-
Dilute the peptide stock solution to a final concentration of 10-20 µM in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be ≤ 1%.
-
Scientist's Note: Peptides are prone to aggregation at high concentrations, which can artificially lower permeability readings.[9] Starting with a lower concentration is a critical optimization.
-
-
Assay Plate Setup:
-
Hydrate the PAMPA membrane by adding 180 µL of buffer to each well of the acceptor plate.
-
Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the donor plate.
-
Remove the excess buffer from the acceptor plate wells.
-
Add 180 µL of fresh buffer containing 0.1-0.5% Bovine Serum Albumin (BSA) to each acceptor well.
-
Rationale: BSA is added to the receiver (acceptor) compartment to minimize non-specific binding of the peptide to the plastic, a common cause of poor recovery and inaccurate results.[9]
-
Add 180 µL of the prepared donor solution (containing the Aze-peptide and controls) to the donor plate wells.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate at room temperature for 4-16 hours with gentle shaking.
-
Rationale: The extended incubation time is often necessary for slowly-permeating molecules like peptides.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the peptide in the donor and acceptor wells using a highly sensitive method like LC-MS/MS.[9]
-
Rationale: LC-MS/MS provides the necessary sensitivity and specificity to quantify low concentrations of peptides in complex biological matrices.[10][11]
-
Data Analysis & Controls
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [C]A / [C]eq)
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
[C]A is the peptide concentration in the acceptor well.
-
[C]eq is the equilibrium concentration.
| Control Compound | Permeability Class | Expected Papp (x 10⁻⁶ cm/s) | Purpose |
| Propranolol | High | > 10 | Validates assay for high permeability |
| Atenolol | Low | < 1 | Validates assay for low permeability |
| Lucifer Yellow | Impermeable | ~ 0 | Checks membrane integrity |
| Permeability Classification (PAMPA) | Papp (x 10⁻⁶ cm/s) |
| High | > 5.0 |
| Medium | 1.0 - 5.0 |
| Low | < 1.0 |
Tier 2 Protocol: Caco-2 Bidirectional Permeability Assay
If a peptide shows promising passive diffusion in PAMPA, the next step is a cell-based assay. The Caco-2 assay is the industry standard for modeling the human intestinal barrier.[12][13] It provides data on both passive and active transport mechanisms, including efflux.
Principle
Caco-2 cells, a human colon adenocarcinoma line, are cultured on semi-permeable filter supports. Over 21 days, they differentiate into a polarized monolayer with tight junctions and express key transporter proteins (e.g., P-glycoprotein, BCRP), mimicking the intestinal epithelium.[14] The assay measures peptide transport in both directions: apical (AP) to basolateral (BL) to model absorption, and BL to AP to assess efflux.
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Experimental Protocol
-
Cell Culture:
-
Seed Caco-2 cells onto 12- or 24-well Transwell® inserts.
-
Culture for 20-22 days, changing the media every 2-3 days, to allow for full differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a volt-ohm meter. TEER values should be >300 Ω·cm².
-
Alternatively, perform a Lucifer Yellow rejection assay. The Papp for Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s.
-
Rationale: This is a critical self-validation step. Low TEER or high Lucifer Yellow flux indicates a compromised, "leaky" monolayer, rendering the results from that well invalid.
-
-
Assay Execution (Bidirectional):
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
For A -> B transport (Absorption):
-
Add the Aze-peptide solution (typically 10 µM in transport buffer) to the apical (AP) chamber.
-
Add fresh transport buffer (containing 0.1-0.5% BSA) to the basolateral (BL) chamber.
-
-
For B -> A transport (Efflux):
-
Add the Aze-peptide solution to the basolateral (BL) chamber.
-
Add fresh transport buffer to the apical (AP) chamber.
-
-
Incubate at 37°C with 5% CO₂ and gentle shaking for 1-2 hours.
-
At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.
-
Data Analysis & Interpretation
Calculate the Papp for both the A -> B and B -> A directions using a simplified equation for sink conditions:
Papp = (VR / (Area * Time)) * ([C]R / [C]D, initial)
Where:
-
VR is the volume of the receiver chamber.
-
[C]R is the measured concentration in the receiver chamber.
-
[C]D, initial is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is then calculated:
ER = Papp (B -> A) / Papp (A -> B)
| Control Compound | Transport Mechanism | Expected Papp (A->B) (x 10⁻⁶ cm/s) | Expected Efflux Ratio |
| Propranolol | High Passive Permeability | > 20 | ~ 1.0 |
| Atenolol | Low Passive Permeability | < 1.0 | ~ 1.0 |
| Talinolol or Digoxin | P-gp Efflux Substrate | Low | > 2.0 |
| Estrone-3-sulfate | BCRP Efflux Substrate | Low | > 2.0 |
Interpretation of Results for Aze-Peptide:
-
High Papp (A->B) and ER ≈ 1: The peptide is well-absorbed via passive diffusion. The Aze modification likely induced a favorable permeable conformation.
-
Low Papp (A->B) and ER ≈ 1: The peptide has poor intrinsic permeability. The Aze-induced conformation may not be sufficient to overcome the molecule's polarity or size.
-
Low Papp (A->B) and ER > 2: The peptide is a substrate for an active efflux transporter (like P-gp or BCRP).[13] This indicates that while the peptide can cross the membrane, it is actively pumped back out, which would limit oral absorption. Further experiments with specific inhibitors (e.g., verapamil for P-gp) are warranted.
Tier 3 Protocol: MDCK-MDR1 Permeability Assay
This assay is crucial when a peptide is intended for CNS targets or if P-glycoprotein (P-gp) mediated efflux is specifically suspected from Caco-2 results. Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human P-gp (MDR1 gene) provide a clean and robust system to study this interaction.[9][15]
Principle
The MDCK-MDR1 assay is mechanistically similar to the Caco-2 assay but uses a cell line that specifically and robustly expresses the human P-gp efflux pump. This makes it the gold standard for confirming if a compound is a P-gp substrate.[16]
Experimental Protocol
The protocol largely mirrors the Caco-2 assay, with the following key differences:
-
Cell Line: Use MDCK-MDR1 cells.
-
Culture Time: MDCK cells form a tight monolayer much faster, typically within 3-5 days.[15]
-
TEER Values: Integrity is confirmed with TEER values typically >200 Ω·cm².
-
Primary Goal: The primary readout is the Efflux Ratio to definitively identify P-gp interaction.
Data Interpretation
A high Efflux Ratio (>2) in the MDCK-MDR1 assay is strong evidence that the Aze-peptide is a P-gp substrate. To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar. If the Efflux Ratio is reduced to ~1 in the presence of the inhibitor, it confirms that P-gp is responsible for the efflux.
Conclusion
Evaluating the cell permeability of peptides containing Azetidine-3-carboxylic acid requires a nuanced and systematic approach. The structural rigidity imparted by Aze can be a powerful tool to enhance permeability, but its effects must be quantified with robust and well-controlled assays. By employing a tiered strategy—starting with high-throughput PAMPA for passive diffusion and progressing to more complex cell-based models like Caco-2 and MDCK-MDR1 for active transport—researchers can build a comprehensive permeability profile. The detailed protocols and interpretation guidelines provided here serve as a validated framework for generating reliable data, enabling informed decisions in the design and advancement of next-generation peptide therapeutics.
References
-
Title: Optimizing Peptide Permeability Assays Source: Resolian URL: [Link]
-
Title: Peptide Cell Permeability Source: Bowers Lab, University of North Carolina at Chapel Hill URL: [Link]
-
Title: Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared Source: MDPI URL: [Link]
-
Title: Designing Cell-Permeable Macrocyclic Peptides Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Source: Wiley Online Library URL: [Link]
-
Title: Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: LJMU Research Online URL: [Link]
-
Title: A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides Source: Royal Society of Chemistry URL: [Link]
-
Title: Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides Source: DiVA portal URL: [Link]
-
Title: A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids Source: ResearchGate URL: [Link]
-
Title: MDCK-MDR1 Permeability Assay Source: Evotec URL: [Link]
-
Title: DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]
-
Title: Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models Source: MDPI URL: [Link]
-
Title: ADME MDR1-MDCK Permeability Assay Source: BioDuro URL: [Link]
-
Title: Caco-2 cell permeability assays to measure drug absorption Source: ResearchGate URL: [Link]
-
Title: A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]
-
Title: Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction Source: Royal Society of Chemistry URL: [Link]
-
Title: Membrane Permeation of a Peptide: It is Better to be Positive Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline Source: PubMed URL: [Link]
-
Title: Quantitative Assays for Peptides Using LC-MS Source: PPD, Inc. URL: [Link]
-
Title: MDCK Permeability Assay Source: Creative Bioarray URL: [Link]
-
Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Creative Bioarray URL: [Link]
-
Title: Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL: [Link]
Sources
- 1. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. resolian.com [resolian.com]
- 10. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. q2labsolutions.com [q2labsolutions.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Troubleshooting & Optimization
Challenges in the synthesis of substituted azetidines
Azetidine Synthesis Technical Support Center
Welcome to the Technical Support Center for Substituted Azetidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing and functionalizing the four-membered azetidine ring. The inherent ring strain and unique stereoelectronic properties of azetidines make them both valuable scaffolds in drug discovery and challenging synthetic targets.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and select the most robust synthetic strategies for your target molecules.
Part 1: Troubleshooting Guide - Diagnosing & Solving Common Synthesis Failures
This section addresses the most common failure modes encountered during azetidine synthesis. Each problem is analyzed by probable cause, followed by a recommended course of action.
Problem 1: Low or No Yield of the Desired Azetidine
This is the most frequent issue, often stemming from multiple potential causes. A systematic approach is crucial for diagnosis.
The formation of the strained four-membered ring is often thermodynamically and kinetically challenging. Intramolecular cyclization precursors, such as γ-amino alcohols or γ-haloamines, may decompose or favor intermolecular side reactions (e.g., polymerization) over the desired ring closure.
Solutions & Optimization:
-
Confirm Precursor Integrity: Before starting the cyclization, verify the purity and stability of your linear precursor via ¹H NMR and LC-MS.
-
Employ High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, use a syringe pump to slowly add the precursor to the reaction mixture. Typical concentrations are in the 0.01–0.05 M range.
-
Optimize the Leaving Group (for Intramolecular S N 2): The choice of leaving group is critical.
-
Mesylates/Tosylates: Commonly used and effective. Ensure complete conversion from the alcohol before initiating cyclization.
-
Halides: Iodides are better leaving groups than bromides or chlorides and can accelerate cyclization, but may require milder conditions to prevent side reactions.
-
-
Mitsunobu Reaction Conditions: For cyclization of γ-amino alcohols, ensure reagents (DEAD/DIAD, PPh₃) are fresh. Add the reagents slowly at low temperature (e.g., 0 °C) to control the reaction rate and minimize side products.[2]
The high ring strain of azetidines (~25.4 kcal/mol) makes them susceptible to cleavage, especially under harsh reaction conditions (e.g., strong acid/base, high temperature).[1] This is also true for intermediates like azetines, which can undergo thermal fragmentation.[3]
Solutions & Optimization:
-
Screen Reaction Temperature: Run small-scale experiments at different temperatures. Some reactions, particularly those involving organometallics, may require cryogenic conditions (-78 °C to -50 °C) to prevent decomposition.[2][4]
-
Buffer the Reaction: If acidic or basic conditions are suspected to be causing decomposition, add a non-nucleophilic base (e.g., 2,6-lutidine) or an acid scavenger.
-
Choose the Right N-Protecting Group: The stability of the azetidine ring is highly dependent on the nitrogen substituent.
-
Boc (tert-butoxycarbonyl): Generally stable and widely used, but can be cleaved under acidic conditions.[5]
-
Sulfonyl groups (e.g., Tosyl, Nosyl): These electron-withdrawing groups can activate the ring towards nucleophilic attack but are generally very stable, often requiring harsh conditions for removal.
-
Benzyl (Bn): Stable to a wide range of conditions and can be removed via hydrogenolysis.
-
This flowchart provides a systematic approach to diagnosing low-yield reactions.
Caption: Troubleshooting workflow for low-yield azetidine synthesis.
Problem 2: Product Decomposition During Workup or Purification
Azetidines can be sensitive to the conditions used for isolation and purification, a challenge often overlooked during reaction design.
Standard silica gel is acidic and can catalyze the ring-opening of sensitive azetidines, especially N-Boc protected ones or those bearing acid-labile substituents.[3]
Solutions & Optimization:
-
Use Deactivated Silica: Prepare a slurry of silica gel in the desired eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.
-
Switch to an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil® can be effective alternatives for purifying basic compounds.
-
Avoid Chlorinated Solvents: Dichloromethane can contain trace amounts of HCl. If its use is unavoidable, consider passing it through a plug of basic alumina before use.
-
Minimize Contact Time: Perform flash chromatography as quickly as possible. Do not let the product sit on the column for extended periods.
Low molecular weight azetidines can be volatile, leading to loss of material during solvent removal under high vacuum.
Solutions & Optimization:
-
Use a Cold Trap: Ensure your rotary evaporator or high-vacuum line is equipped with an efficient cold trap (dry ice/acetone or liquid nitrogen).
-
Careful Solvent Removal: Remove the final traces of solvent at room temperature without heating, and use a membrane pump instead of a high-vacuum pump if possible.
-
Azeotropic Removal: Add a higher-boiling, non-polar solvent like hexane or toluene and carefully re-evaporate to chase out the lower-boiling solvent.
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader, conceptual questions about planning and executing an azetidine synthesis campaign.
Q1: Which is the best synthetic route to my substituted azetidine?
The optimal route depends on the desired substitution pattern, stereochemistry, and available starting materials. Below is a comparison of common strategies.
| Synthetic Strategy | Core Transformation | Key Advantages | Common Challenges & Limitations |
| Intramolecular Cyclization | γ-Amino alcohol/halide → Azetidine | Reliable for simple substitution patterns; starting materials often accessible. | Requires high dilution; sensitive to steric hindrance near reacting centers.[6] |
| [2+2] Cycloaddition | Imine + Alkene/Ketene → Azetidine | Convergent; rapidly builds complexity; powerful for stereocontrol (e.g., Aza Paterno-Büchi).[1][7] | Can have a limited substrate scope; regioselectivity can be an issue; photochemical methods require specialized equipment.[8] |
| Ring Expansion/Contraction | Aziridine → Azetidine | Access to unique substitution patterns. | Often requires multi-step sequences and specific activating groups.[6] |
| Strain-Release Functionalization | 1-Azabicyclo[1.1.0]butane (ABB) + Nucleophile → Azetidine | Modular and highly efficient for accessing 1,3-disubstituted azetidines. | ABB is a highly reactive, non-commercial precursor requiring careful handling.[6] |
Q2: How can I control the stereochemistry at the C2 and C4 positions?
Controlling stereochemistry is a central challenge. Modern photocatalytic methods have provided powerful solutions.
The Aza Paterno-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, is a premier method for synthesizing functionalized azetidines.[7][8] Recent advances use an Ir(III) photocatalyst to activate precursors like 2-isoxazoline-3-carboxylates via triplet energy transfer, allowing them to react with a broad range of alkenes.[1]
Key Features of the Photochemical [2+2] Cycloaddition:
-
Mechanism: Involves the generation of an excited triplet state of an oxime precursor which then undergoes cycloaddition with an alkene.
-
Stereocontrol: The stereochemistry of the alkene is often transferred to the product with high fidelity. Diastereoselectivity can be controlled by the choice of substituents and reaction conditions.
-
Substrate Scope: Tolerates a wide variety of functional groups on the alkene partner.[1]
Q3: What is the mechanism of the Staudinger [2+2] cycloaddition, and what are the common side reactions?
The Staudinger cycloaddition reacts an imine with a ketene to form a β-lactam (an azetidin-2-one), a key structural motif in penicillin and other antibiotics.
Mechanism: The reaction is generally accepted to proceed through a two-step mechanism.[9]
-
Nucleophilic Attack: The imine nitrogen attacks the central carbonyl carbon of the ketene.
-
Intermediate Formation: This forms a zwitterionic intermediate.
-
Ring Closure: A subsequent 4-electron conrotatory electrocyclization forms the four-membered β-lactam ring.
Caption: Mechanism of the Staudinger [2+2] Cycloaddition.
Common Side Reactions:
-
Ketene Dimerization: Ketenes can dimerize or polymerize if their concentration is too high or if the imine is unreactive.
-
Enolate Formation: If the imine has an enolizable proton, the ketene can act as a base, leading to undesired side products.
-
Lack of Reactivity: Sterically hindered imines or electron-poor imines may fail to react.[2]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization via Mesylation
This protocol describes the synthesis of an N-Boc-azetidine from a γ-amino alcohol.
Step 1: Mesylation of the γ-Amino Alcohol
-
Dissolve the N-Boc-protected γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add triethylamine (1.5 equiv) dropwise.
-
Add methanesulfonyl chloride (1.2 equiv) dropwise. The solution may become cloudy.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Do not heat the flask. The resulting crude mesylate is often used directly in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in anhydrous THF or DMF (to 0.1 M).
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) or potassium tert-butoxide (KOtBu, 1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or gently heat (40-60 °C) to drive the cyclization. Monitor by TLC or LC-MS.
-
Once complete, carefully quench the reaction by adding water at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on triethylamine-deactivated silica gel.[5]
References
- Benchchem. (n.d.). Troubleshooting guide for azetidine derivative synthesis. BenchChem.
- Powers, S. M., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health.
- Benchchem. (n.d.). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
- Singh, U., & Singh, R. P. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
- Caputo, D., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications.
- Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- Couturier, C., et al. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
- Richardson, A. D., et al. (2021). Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Aggarwal, A., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry.
- Richardson, A. D., Becker, M. R., & Schindler, C. S. (2021). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.
- Kim, H., et al. (2013). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
Technical Support Center: Optimizing Azetidine-3-carboxylic Acid Coupling in Peptide Synthesis
Welcome to the technical support center for the successful incorporation of Azetidine-3-carboxylic acid (Aze) into your peptide sequences. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this constrained, non-canonical amino acid. By understanding the underlying chemical principles, you can troubleshoot common issues and optimize your coupling efficiency, leading to higher purity and yield of your target peptides.
The incorporation of azetidine rings can bestow valuable properties upon peptides, including unique conformational constraints and enhanced resistance to proteolytic degradation.[1][2] However, the inherent ring strain and steric hindrance of Azetidine-3-carboxylic acid demand careful consideration of coupling conditions to achieve optimal results.[3]
Frequently Asked Questions (FAQs)
Q1: Why is Azetidine-3-carboxylic acid considered a "difficult" amino acid to couple in peptide synthesis?
A1: The primary challenges with Azetidine-3-carboxylic acid stem from two main factors:
-
Ring Strain: The four-membered azetidine ring possesses significant angle strain.[3] This can influence the reactivity of both the carboxylic acid and the secondary amine, potentially leading to slower reaction kinetics or alternative, undesired reaction pathways.
-
Steric Hindrance: The rigid, cyclic structure of azetidine presents more steric bulk compared to its acyclic counterparts. This hindrance can make it more difficult for the coupling reagents and the incoming N-terminal amine to access the activated carboxyl group, thereby reducing coupling efficiency.
Q2: What are the advantages of incorporating Azetidine-3-carboxylic acid into a peptide sequence?
A2: Despite the synthetic challenges, incorporating Azetidine-3-carboxylic acid offers several benefits for peptide design:
-
Conformational Rigidity: The azetidine ring introduces a rigid kink in the peptide backbone, which can be used to induce specific secondary structures or to stabilize desired conformations.[1]
-
Proteolytic Stability: The non-natural azetidine structure can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of peptide therapeutics.[2]
-
Novel Scaffolds: Azetidine-containing peptides can explore novel chemical space, potentially leading to improved binding affinity and selectivity for biological targets.[4]
Q3: Should I use Fmoc or Boc protection for Azetidine-3-carboxylic acid?
A3: Both Fmoc and Boc protecting groups are compatible with Azetidine-3-carboxylic acid.[1][5] The choice largely depends on your overall synthetic strategy (e.g., solid-phase vs. solution-phase) and the other amino acids in your sequence. For solid-phase peptide synthesis (SPPS), Fmoc chemistry is more common. Ensure that the chosen protecting group is of high purity to avoid side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling of Azetidine-3-carboxylic acid and provides actionable solutions.
Problem 1: Low Coupling Yield or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (for free amine) after coupling.
-
Mass spectrometry data shows a significant amount of unreacted N-terminal peptide.
-
HPLC analysis reveals a large peak corresponding to the starting material.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Insufficient Activation | The steric hindrance of the azetidine ring may require more potent coupling reagents to form the active ester efficiently.[6] | Switch to a more powerful coupling reagent. Urionium/aminium-based reagents like HATU, HCTU, or COMU are generally more effective than carbodiimides (e.g., DIC) for sterically hindered amino acids.[6][7][8] Phosphonium salts like PyAOP and PyBOP are also excellent choices.[6][7][8] |
| Slow Coupling Kinetics | The approach of the N-terminal amine to the activated azetidine carboxyl group may be slow due to steric hindrance. | * Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings. Monitor the reaction progress by taking small resin samples for a Kaiser test. * Elevate Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction rate. However, be cautious as higher temperatures can also increase the risk of racemization.[5] |
| Peptide Aggregation | On-resin aggregation of the growing peptide chain can physically block the N-terminal amine, preventing it from reacting.[5] | * Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures. Adding a small percentage of DMSO (e.g., 5-10%) can also help.[5] * Chaotropic Salts: In severe cases, the addition of chaotropic salts like LiCl (0.5 M) to the coupling solution can disrupt hydrogen bonding and improve solvation. |
Problem 2: Racemization of Azetidine-3-carboxylic acid
Symptoms:
-
Mass spectrometry shows a peak with the correct mass but a shoulder or a second peak in the HPLC chromatogram.
-
Chiral amino acid analysis confirms the presence of the D-enantiomer.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Over-activation | Highly reactive coupling reagents or prolonged activation times can lead to the formation of an oxazolone intermediate, which is prone to racemization.[5] | * Use an Additive: Always include a racemization-suppressing additive in your coupling cocktail. OxymaPure® or 6-Cl-HOBt are generally more effective than HOBt.[5][6] * Pre-activation Time: Minimize the pre-activation time before adding the mixture to the resin-bound peptide. * Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine. Avoid using N-methylmorpholine (NMM) if racemization is a concern. |
| High Temperature | As mentioned previously, elevated temperatures can accelerate racemization. | If you need to heat the reaction to improve coupling efficiency, do so judiciously and for the shortest time necessary. |
Experimental Protocols & Workflows
Optimized Coupling Protocol for Fmoc-Aze-OH in SPPS
This protocol is a starting point and may require further optimization based on your specific peptide sequence.
-
Resin Preparation: Swell the resin (with the N-terminal amine deprotected) in DMF for 30 minutes. Drain the solvent.
-
Coupling Cocktail Preparation (in a separate vessel):
-
Dissolve Fmoc-Aze-OH (3 eq.), HATU (2.9 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the mixture.
-
-
Activation: Allow the coupling cocktail to pre-activate for 1-2 minutes.
-
Coupling: Add the activated mixture to the resin and shake at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. If positive, continue shaking and re-test every hour. If the test remains positive after 6 hours, consider a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Workflow for Troubleshooting Low Coupling Efficiency
Caption: A stepwise troubleshooting workflow for low coupling yields.
Comparative Data on Coupling Reagents
The choice of coupling reagent is critical for success.[8] The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids like Azetidine-3-carboxylic acid.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | A common, cost-effective choice, but may be insufficient for Aze.[7] |
| HBTU/TBTU | Uronium/Aminium | High | Low (with additive) | Very efficient and widely used, but based on potentially explosive HOBt.[7][8] |
| HATU/HCTU | Uronium/Aminium | Very High | Very Low | Among the most effective reagents, especially for difficult couplings.[6] HATU is based on HOAt, which provides anchimeric assistance.[6] |
| PyBOP/PyAOP | Phosphonium | High | Low | Efficient reagents with non-carcinogenic byproducts (compared to the original BOP reagent).[7][8] |
| COMU/PyOxim | Uronium/Aminium | Very High | Very Low | Based on OxymaPure®, these are safer alternatives to HOBt/HOAt-based reagents with comparable or superior performance.[6] |
Mechanism of Action: Urionium vs. Carbodiimide Activation
Caption: Simplified comparison of activation mechanisms.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]
-
Gurnani, P., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
De Schutter, J. W., et al. (2012). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Albericio, F. (2004). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Tsai, J. H., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: [Link]
-
Lenci, E., & Trabocchi, A. (2020). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Royal Society of Chemistry. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
-
Kumar, A., & Kumar, V. (2015). Employing carboxylic acids in aryne multicomponent coupling triggered by aziridines/azetidines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
ResearchGate. (2017). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Available at: [Link]
-
Vitale, R., et al. (2019). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters (ACS Publications). Available at: [Link]
-
Scott, J. D., et al. (2018). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Overcoming Solubility Challenges of Azetidine-3-Carboxylic Acid-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-3-carboxylic acid-containing peptides. The incorporation of non-canonical amino acids like azetidine-3-carboxylic acid (Aze) offers exciting possibilities for modulating peptide conformation, stability, and biological activity.[1] However, these unique structural modifications can also introduce challenges, most notably in achieving adequate solubility for your experiments.
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome solubility issues with your Aze-containing peptides. The information herein is a synthesis of established principles of peptide chemistry and insights into the structural effects of constrained amino acid analogs.
Frequently Asked Questions (FAQs)
Q1: Why are my azetidine-3-carboxylic acid-containing peptides proving difficult to dissolve?
The solubility of any peptide is a complex interplay of its amino acid composition, sequence, and overall charge.[2] The introduction of azetidine-3-carboxylic acid, a constrained proline analog, can further influence solubility in several ways:
-
Conformational Rigidity: The rigid four-membered ring of Aze can significantly alter the peptide's secondary structure, potentially leading to conformations that favor aggregation over solvation.[1]
-
Hydrogen Bonding: While the azetidine ring lacks the N-H donor of a standard amino acid, the ring nitrogen can act as a hydrogen bond acceptor. This can lead to unique intramolecular hydrogen bonding patterns that may reduce the number of sites available for interaction with water molecules.[3]
-
Hydrophobicity: Azetidine-3-carboxylic acid itself is a relatively polar molecule. However, its incorporation can influence the overall folding of the peptide in a way that exposes more hydrophobic residues to the solvent, thereby decreasing aqueous solubility.
Q2: How does azetidine-3-carboxylic acid differ from proline in terms of its effect on solubility?
While both are cyclic amino acids, they induce different conformational preferences in a peptide backbone. Peptides containing azetidine-2-carboxylic acid (a close analog) have been shown to be more flexible than their proline-containing counterparts.[4] This increased flexibility could either enhance solubility by preventing ordered aggregation or decrease it by allowing hydrophobic collapse. Proline is known to induce specific turns in a peptide chain, and while azetidine derivatives also induce turns, the nature of these turns can differ, potentially impacting solvent accessibility.[5]
Q3: What is the first step I should take when my Aze-containing peptide won't dissolve?
Before attempting any complex solubilization protocols, it is crucial to analyze the primary sequence of your peptide. Determine its overall charge at neutral pH to classify it as acidic, basic, or neutral. This will be your primary guide in selecting an appropriate initial solvent.
-
To calculate the net charge: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus. Sum these values to get an estimate of the net charge.
Q4: Are there any predictive tools that can help me anticipate solubility issues?
Several computational tools can predict peptide solubility based on sequence. While many are trained on standard amino acids, some are being developed to handle non-canonical residues. For instance, the CamSol-PTM method is a sequence-based predictor for the solubility of peptides containing modified amino acids.[6] Such tools can offer a preliminary assessment of your peptide's solubility profile.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are encountering difficulties dissolving your azetidine-3-carboxylic acid-containing peptide, follow this systematic troubleshooting workflow. It is always recommended to test the solubility on a small aliquot of your peptide before attempting to dissolve the entire sample.
Step 1: Initial Solvent Selection Based on Peptide Charge
Your initial approach should be guided by the net charge of your peptide at neutral pH.
Workflow for Initial Solvent Selection
Caption: Initial solvent selection workflow based on peptide net charge.
Step 2: Advanced Solubilization Techniques for Persistent Issues
If the initial solvent selection does not yield a clear solution, you may need to employ more advanced techniques.
I. The Power of Co-Solvents for Neutral and Hydrophobic Aze-Peptides
Peptides with a high proportion of hydrophobic residues or a neutral net charge often require organic co-solvents to break up hydrophobic interactions.
Recommended Co-Solvents and Considerations
| Co-Solvent | Recommended Starting Concentration | Pros | Cons |
| DMSO (Dimethyl sulfoxide) | 10-50% in aqueous buffer | Highly effective for hydrophobic peptides; low toxicity in many cell-based assays. | Can be difficult to remove; may interfere with certain assays. |
| DMF (Dimethylformamide) | 10-30% in aqueous buffer | Good solubilizing agent. | More toxic than DMSO; can be problematic for biological assays. |
| ACN (Acetonitrile) | 10-30% in aqueous buffer | Volatile and easily removed by lyophilization. | Can denature peptides at high concentrations. |
| Isopropanol/Ethanol | 10-50% in aqueous buffer | Biocompatible at low concentrations. | Generally less effective than DMSO or DMF for very difficult peptides. |
Experimental Protocol: Solubilization with a Co-Solvent
-
Initial Dissolution: Add a small volume of the chosen organic co-solvent (e.g., DMSO) to the lyophilized peptide. Vortex or gently agitate to dissolve.
-
Sonication: If the peptide does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. This can help break up aggregates.
-
Dilution: Once the peptide is dissolved in the organic solvent, slowly add your aqueous buffer of choice (e.g., PBS) dropwise while vortexing to reach the final desired concentration. This gradual dilution helps prevent the peptide from precipitating out of solution.
II. pH Adjustment: A Critical Tool for Charged Aze-Peptides
The solubility of charged peptides is highly dependent on the pH of the solution. By moving the pH away from the peptide's isoelectric point (pI), you can increase its net charge and enhance its interaction with water.
Experimental Protocol: pH-Mediated Solubilization
-
Initial Suspension: Suspend the peptide in sterile, deionized water.
-
pH Adjustment:
-
For Acidic Peptides (Net Negative Charge): Add a dilute basic solution (e.g., 0.1% ammonium hydroxide) dropwise until the peptide dissolves.
-
For Basic Peptides (Net Positive Charge): Add a dilute acidic solution (e.g., 0.1% acetic acid or trifluoroacetic acid) dropwise until the peptide dissolves.
-
-
Buffering: Once the peptide is in solution, you can add a concentrated buffer stock to bring the solution to the desired final pH and buffer strength.
III. Chaotropic Agents for Highly Aggregated Peptides
In cases of extreme aggregation, chaotropic agents like guanidinium hydrochloride (Gdn-HCl) or urea can be effective. These agents disrupt the hydrogen-bonding network of water and interfere with non-covalent interactions within the peptide, leading to denaturation and improved solubility.
Important Considerations:
-
Chaotropic agents will denature your peptide, which may be undesirable for functional assays.
-
These agents are often incompatible with cell-based experiments.
-
Their use is typically a last resort and may require subsequent dialysis or buffer exchange to remove the chaotropic agent.
Experimental Protocol: Using Chaotropic Agents
-
Prepare a stock solution of 6 M Gdn-HCl or 8 M urea in your desired buffer.
-
Add a small amount of this stock solution to your lyophilized peptide and vortex until it dissolves.
-
If required for your downstream application, remove the chaotropic agent by dialysis or using a desalting column.
Step 3: A Systematic Troubleshooting Flowchart
When faced with a solubility challenge, a logical progression of steps is key.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the solubility of Aze-containing peptides.
Final Considerations and Best Practices
-
Purity and Counterions: The purity of your peptide and the counterion present (e.g., TFA, HCl, acetate) can influence solubility. TFA salts, common after HPLC purification, can sometimes be less soluble than acetate or hydrochloride salts.
-
Storage: Store your lyophilized peptide at -20°C or lower. Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Avoid Repeated Freeze-Thaw Cycles: Once in solution, aliquot your peptide into single-use volumes to avoid repeated freezing and thawing, which can promote aggregation.
By employing a systematic and informed approach, you can successfully overcome the solubility challenges associated with azetidine-3-carboxylic acid-containing peptides and proceed with your research with confidence.
References
- Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., Gonzalez-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1704–1715.
- Opperdoes, M., et al. (2023).
- G. Némethy, H. A. Scheraga, A. Zagari. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]
- University of Michigan Library. (1990). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing L-Azetidine-2-Carboxylic Acid and L-Proline. Biopolymers, 30(11-12), 1039-1049.
- Walsh, S. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
- Zapadka, K. L., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ACS Chemical Biology, 17(11), 3072–3077.
- Oeller, P. F., et al. (2023).
- Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., Gonzalez-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of organic chemistry, 73(5), 1704–1715.
- Zapadka, K. L., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ACS chemical biology, 17(11), 3072–3077.
- Al-Mestarihi, A. H., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. The journal of physical chemistry. B, 127(27), 6331–6342.
Sources
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Azetidine-3-carboxylic Acid Hydrochloride: A Technical Guide to Handling and Hygroscopicity
Welcome to the Technical Support Center for Azetidine-3-carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for the successful handling and application of this hygroscopic compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues related to its moisture sensitivity, ensuring the integrity and reproducibility of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry and drug discovery. However, its inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge in the laboratory.[1][2] Uncontrolled moisture uptake can lead to a cascade of issues, including inaccurate weighing, altered solubility, and potential chemical degradation, ultimately compromising experimental outcomes.[2][3] This guide provides a comprehensive framework for understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What does it mean for this compound to be hygroscopic?
A: Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[2] For this compound, this means the solid powder can absorb atmospheric moisture, which can alter its physical and chemical properties.[1][2]
Q2: Why is this compound hygroscopic?
A: The hygroscopicity of this compound is attributed to the presence of polar functional groups, specifically the carboxylic acid and the secondary amine (as a hydrochloride salt), which can form hydrogen bonds with water molecules.
Q3: What are the primary consequences of moisture absorption?
A: The primary consequences include:
-
Inaccurate Mass Measurement: The measured weight will be a combination of the compound and absorbed water, leading to errors in concentration calculations for solutions.
-
Physical Changes: The powder may clump or cake, making it difficult to handle and dispense.[2][4]
-
Chemical Degradation: Although stable under recommended storage conditions, excessive moisture can potentially lead to hydrolysis or other degradation pathways over time, especially at elevated temperatures.[5][6]
-
Altered Dissolution Profile: The presence of absorbed water can affect the rate and extent of dissolution in various solvents.
Q4: How should I store this compound?
A: Proper storage is critical. The compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[7] For long-term storage, a controlled low-humidity environment or storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q5: Can I dry the compound if it has absorbed moisture?
A: While it may be possible to dry the compound, it should be done with caution. Gentle heating under vacuum is a potential method, but it's crucial to ensure the temperature is well below the decomposition point (approximately 275°C). However, repeated drying cycles are not recommended as they can affect the material's physical properties. The most reliable approach is to prevent moisture absorption in the first place.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Inconsistent results between experiments. | Inaccurate weighing due to varying levels of moisture absorption. | Solution: Implement a strict and consistent weighing protocol. Always allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the compound quickly and in a low-humidity environment if possible (e.g., a glove box with controlled humidity). Rationale: Minimizing exposure to atmospheric moisture ensures that the weighed mass is predominantly that of the compound, not absorbed water, leading to more reproducible solution concentrations. |
| The powder is clumped and difficult to handle. | The compound has absorbed a significant amount of moisture from the air. | Solution: If the clumping is minor, you may be able to break it up with a clean, dry spatula inside a low-humidity environment. For severely clumped material, it may be necessary to discard it as the water content is likely high and difficult to determine accurately. Rationale: Clumping is a physical indicator of excessive moisture absorption, which can compromise the integrity of the material for quantitative experiments.[2] |
| Difficulty dissolving the compound in an organic solvent. | The presence of absorbed water is altering the solubility characteristics. | Solution: Ensure the solvent is anhydrous. Consider preparing the solution under an inert atmosphere to prevent further moisture ingress. Rationale: Water is often immiscible with or has low solubility in many organic solvents. Its presence can hinder the dissolution of the polar compound. |
| Unexpected side products in a reaction. | The absorbed water may be participating in the reaction or causing degradation of the starting material. | Solution: Confirm the water content of your starting material using a technique like Karl Fischer titration. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert, dry atmosphere. Rationale: Water can act as a nucleophile or a base in many organic reactions, leading to unintended reaction pathways. |
Experimental Protocols
Protocol 1: Accurate Weighing of this compound
This protocol outlines the steps for accurately weighing this hygroscopic compound to minimize moisture uptake.
Materials:
-
This compound in its original, sealed container
-
Analytical balance
-
Weighing paper or a small, clean, dry glass vial
-
Spatula
-
Desiccator
Procedure:
-
Equilibration: Transfer the sealed container of this compound from its storage location (e.g., refrigerator or freezer) to a desiccator at room temperature. Allow the container to fully equilibrate to the ambient temperature for at least 30-60 minutes. This prevents condensation from forming on the cold container when it is opened.
-
Prepare the Balance: Ensure the analytical balance is calibrated and located in an area with minimal air currents.
-
Tare the Container: Place the weighing paper or vial on the balance and tare the weight.
-
Rapid Dispensing: Briefly open the container of this compound. Quickly dispense an approximate amount of the compound onto the tared weighing vessel. Immediately and securely reseal the main container.
-
Record the Mass: Record the precise weight of the compound.
-
Proceed Immediately: Use the weighed compound immediately for the preparation of your solution or for your reaction. Do not leave it exposed to the open air.
Protocol 2: Preparation of a Stock Solution
This protocol provides a method for preparing a stock solution of a known concentration.
Materials:
-
Accurately weighed this compound
-
Volumetric flask (Class A)
-
Appropriate solvent (e.g., deionized water, DMSO)
-
Pipettes
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound following Protocol 1.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask. A powder funnel can aid in this process.
-
Initial Dissolution: Add a portion of the solvent (approximately 50-70% of the final volume) to the volumetric flask. Swirl the flask or use a magnetic stirrer to dissolve the solid completely.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask. Use a pipette for the final additions to ensure accuracy.
-
Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Storage: If the solution is not for immediate use, store it in a tightly sealed container, protected from light if necessary. For aqueous solutions, consider sterile filtering and storing at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Visualizations
Workflow for Handling Hygroscopic this compound
Caption: A streamlined workflow for handling this compound from storage to solution preparation.
Troubleshooting Decision Tree for Inconsistent Experimental Results
Caption: A decision tree to diagnose the root cause of inconsistent results when using this compound.
References
-
Hygroscopic Problems Of Capsule Filled Powders. Richpacking. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. PubMed. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
Handling of Hygroscopic Products System-Technik. Scribd. [Link]
-
Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. ResearchGate. [Link]
-
Stability of cetirizine dihydrochloride in solid state. ResearchGate. [Link]
-
Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | C4H8ClNO2 | CID 13374356. PubChem. [Link]
- System and method for processing hygroscopic materials.
-
Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. PMC - NIH. [Link]
-
Dynamic vapor sorption as a tool for characterization and quantification of amorphous content in predominantly crystalline materials. PubMed. [Link]
-
DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]
-
Moisture Sorption Isotherms. ProUmid. [Link]
-
Dynamic Vapor Sorption. AQUALAB. [Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]
-
Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]
-
Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
-
Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]
-
Thermodynamic properties and moisture sorption isotherms of two pharmaceutical compounds. ResearchGate. [Link]
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Rings: Azetidine-3-carboxylic Acid vs. Proline as Modulators of Peptide Secondary Structure
A Senior Application Scientist's Guide to Conformational Control in Peptide Design
In the intricate world of peptide science and drug development, the ability to precisely control the three-dimensional structure of a peptide is paramount. The secondary structure, governed by the local conformation of the polypeptide backbone, dictates a peptide's biological activity, stability, and therapeutic potential. For decades, the imino acid proline has been the go-to tool for introducing conformational rigidity and inducing specific turns in peptide chains. However, the emergence of non-canonical amino acids has expanded the chemist's toolkit, offering nuanced control over peptide architecture. Among these, azetidine-3-carboxylic acid, a four-membered ring analogue of proline, presents a compelling alternative for fine-tuning peptide secondary structure.
This guide provides an in-depth comparison of the effects of azetidine-3-carboxylic acid and proline on peptide secondary structure, supported by experimental data and detailed protocols. We will delve into the subtle yet significant differences in their conformational preferences and explore how these differences can be leveraged in the rational design of peptides with tailored properties.
The Conformational Conundrum: A Clash of Ring Geometries
The profound impact of proline on peptide structure stems from its unique five-membered pyrrolidine ring, which restricts the rotation around the N-Cα bond (the phi, φ, angle) to a narrow range of approximately -60° to -75°.[1][2] This rigidity disrupts the formation of extended secondary structures like α-helices and β-sheets, making proline a potent "helix-breaker".[3] Instead, the constrained geometry of proline is ideally suited for initiating reverse turns, particularly the β-turn, a common structural motif where the peptide chain reverses its direction.[4][5]
Azetidine-3-carboxylic acid, with its more constrained four-membered ring, introduces an even greater degree of rigidity.[2][6] This heightened constraint was initially thought to favor the formation of even tighter turns, specifically γ-turns, as observed with its isomer, azetidine-2-carboxylic acid.[6] However, recent studies have revealed that the positioning of the carboxylic acid at the 3-position of the azetidine ring leads to a different conformational outcome. Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, which closely mimic the incorporation of azetidine-3-carboxylic acid into a peptide, have been shown to be potent inducers of β-turns.[7] This finding positions azetidine-3-carboxylic acid as a direct competitor to proline for β-turn induction.
The Battle of the Turns: β-Turns vs. γ-Turns
The key distinction in the secondary structures induced by these cyclic amino acids lies in the type of reverse turn they favor.
-
β-Turns: These are four-residue structures stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).[4] Proline is frequently found at the i+1 position of β-turns.[3] The 3-aminoazetidine-3-carboxylic acid moiety has also been identified as a likely β-turn inducer.[7]
-
γ-Turns: These are tighter, three-residue turns with a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the third residue (i+2). Azetidine-2-carboxylic acid has been shown to preferentially stabilize γ-turn conformations.[6]
The choice between inducing a β-turn or a γ-turn has significant implications for the overall shape and biological activity of a peptide. The ability of azetidine-3-carboxylic acid to promote β-turns, similar to proline, makes it a valuable tool for mimicking and stabilizing the bioactive conformations of natural peptides.
A Data-Driven Comparison
To provide a more quantitative comparison, let's examine the key conformational parameters of peptides containing proline and azetidine-3-carboxylic acid. While extensive experimental data for azetidine-3-carboxylic acid is still emerging, we can extrapolate from studies on closely related analogues and computational modeling.
| Feature | Proline | Azetidine-3-carboxylic Acid |
| Ring Size | 5-membered | 4-membered |
| Primary Induced Turn | β-turn[4][5] | β-turn (likely)[7] |
| φ Dihedral Angle Range | Approx. -60° to -75°[2] | More restricted than proline |
| ψ Dihedral Angle Range | Varies depending on turn type | Varies depending on turn type |
| Cis-Trans Isomerization | Significant, slow isomerization[8] | Expected, potentially different kinetics |
| Proteolytic Stability | Increased resistance to degradation[6] | Increased resistance to degradation[6] |
Note: The dihedral angles for azetidine-3-carboxylic acid are based on findings for related 3-substituted azetidine derivatives and are subject to further experimental verification.
Visualizing the Structural Constraints
To better understand the structural differences, let's visualize the incorporation of these amino acids into a peptide chain and the resulting turn structures.
Caption: Incorporation of Proline and Azetidine-3-carboxylic Acid into a peptide backbone.
Caption: Comparison of β-turn and γ-turn structures in peptides.
Experimental Protocols: A Practical Guide
The true test of these conformational modifiers lies in their experimental application. Here, we provide detailed protocols for the synthesis of a model peptide containing either proline or azetidine-3-carboxylic acid, and for the analysis of their secondary structures.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a model tetrapeptide, Ac-Ala-X-Ala-NH2, where X is either Pro or Azetidine-3-carboxylic acid, using Fmoc-based chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-Pro-OH
-
Boc-Azetidine-3-carboxylic acid (Note: the Boc protecting group is used here for the azetidine nitrogen to ensure stability during Fmoc deprotection steps)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Ala): Dissolve Fmoc-Ala-OH, DIC, and OxymaPure in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin.
-
Second Amino Acid Coupling (Pro or Aze):
-
For Proline: Repeat steps 2 and 3 using Fmoc-Pro-OH.
-
For Azetidine-3-carboxylic Acid: Repeat step 2. For coupling, use Boc-Azetidine-3-carboxylic acid. The coupling procedure is the same as in step 3.
-
-
Third Amino Acid Coupling (Ala): Repeat steps 2 and 3 using Fmoc-Ala-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF for 30 minutes to cap the N-terminus. Wash the resin.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Dissolve the peptide in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, and accumulate 3-5 scans.
-
Blank Measurement: Record a spectrum of the phosphate buffer alone.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from ellipticity (mdeg) to mean residue ellipticity ([θ]).
-
Analysis: Analyze the resulting spectrum. A β-turn often shows a weak positive band around 220-230 nm and a strong negative band around 200 nm.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the peptide's conformation in solution.
Materials:
-
Purified peptide
-
Deuterated solvent (e.g., D2O or a mixture of H2O/D2O with a suitable buffer)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the deuterated solvent to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H NMR: To get an overall impression of the sample.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the 3D structure. Short-range NOEs (e.g., between Hα(i) and HN(i+1)) are indicative of specific secondary structures. For a β-turn, a key NOE is between the Hα of residue i+1 and the HN of residue i+2.
-
-
Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence.
-
Structural Calculations: Use the NOE-derived distance restraints to calculate an ensemble of 3D structures of the peptide.
-
Analysis: Analyze the ensemble of structures to determine the predominant conformation and to calculate the phi (φ) and psi (ψ) dihedral angles for each residue.
Conclusion and Future Outlook
Both proline and azetidine-3-carboxylic acid are powerful tools for introducing conformational constraints in peptides, with a shared propensity for inducing β-turns. Proline, with its extensive history of use, provides a reliable method for structuring peptides. Azetidine-3-carboxylic acid, as a more recent addition to the peptide chemist's arsenal, offers the potential for more nuanced control over backbone geometry due to its more rigid four-membered ring. The choice between these two building blocks will depend on the specific application and the desired subtlety of conformational control.
The continued exploration of non-canonical amino acids like azetidine-3-carboxylic acid will undoubtedly lead to the development of novel peptides with enhanced stability, bioactivity, and therapeutic potential. As researchers continue to unravel the precise conformational consequences of incorporating these unique building blocks, the rational design of peptides will move from an art to a more precise science.
References
- Baskakov, I. V., & Bolen, D. W. (1998). Forcing thermodynamically unfolded proteins to fold. Journal of Biological Chemistry, 273(9), 4831-4834.
- Beausoleil, E., & Lubell, W. D. (2007). Azetidine amino acids: versatile building blocks for peptide and peptidomimetic synthesis.
-
Martín-Martínez, M., et al. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of organic chemistry, 73(5), 1704–1715. [Link]
- Peggion, C., et al. (2014). Synthesis and conformational study of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids. Amino Acids, 46(12), 2817-2827.
- Rainey, J. K., & Mant, C. T. (2009). Peptide and protein purification by reversed-phase chromatography.
- Richardson, J. S. (1981). The anatomy and taxonomy of protein structure. Advances in protein chemistry, 34, 167-339.
- Schmid, F. X. (2001). Prolyl isomerases. Advances in protein chemistry, 59, 243-282.
- Venkatachalam, C. M. (1968). Stereochemical criteria for polypeptides and proteins. V. Conformation of a system of three linked peptide units. Biopolymers, 6(10), 1425-1436.
- Wilmot, C. M., & Thornton, J. M. (1988). Analysis and prediction of the different types of β-turn in proteins. Journal of molecular biology, 203(1), 221-232.
- Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of molecular biology, 7(1), 95-99.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Chou, P. Y., & Fasman, G. D. (1974).
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
-
Boc-Azetidine-3-carboxylic acid | CAS 143301-02-0. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
- Hutchinson, E. G., & Thornton, J. M. (1994). A revised set of potentials for β-turn formation in proteins. Protein Science, 3(12), 2207-2216.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Conformational Constraints: Azetidine vs. Other β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide and protein engineering, the conformational rigidity of amino acid building blocks is a critical determinant of biological activity and therapeutic potential. The ability to precisely control the three-dimensional structure of a peptide backbone allows for the design of molecules with enhanced target affinity, specificity, and metabolic stability. This guide provides an in-depth comparison of the conformational constraints imposed by azetidine-2-carboxylic acid, a unique four-membered cyclic amino acid, and other commonly employed β-amino acids. We will explore the structural nuances that arise from ring size and substitution, supported by experimental data and detailed analytical protocols.
The Significance of Conformational Constraint in Drug Design
The biological function of peptides is intrinsically linked to their three-dimensional shape. Flexible, linear peptides often exist as a dynamic ensemble of conformations in solution, which can lead to a significant entropic penalty upon binding to a receptor. By incorporating conformationally constrained amino acids, we can pre-organize the peptide into a bioactive conformation, thereby increasing binding affinity and specificity. Furthermore, such modifications can shield the peptide backbone from proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.
Azetidine-2-carboxylic Acid: A Unique Conformational Scaffold
Azetidine-2-carboxylic acid (Aze) is a four-membered ring homolog of proline.[1] This seemingly subtle difference in ring size has profound implications for its conformational properties. The strained four-membered ring of azetidine imparts a distinct set of conformational preferences compared to the more flexible five-membered ring of proline and other larger ring systems.
Computational studies have shown that while the overall conformational preferences of azetidine and proline are similar, peptides containing azetidine are generally more flexible.[2][3] This increased flexibility is attributed to a decrease in the repulsive noncovalent interactions between the ring atoms and neighboring residues.[2] However, this flexibility is not without direction. The incorporation of azetidine can perturb the normal secondary structure of peptides. For instance, it has been shown to destabilize the collagen triple helix, a structure where proline plays a crucial stabilizing role.[2] In tetrapeptides containing both proline and azetidine, the presence of the azetidine ring can lead to a mix of cis and trans peptide bonds, disrupting the uniform helical structures often observed in proline-rich sequences.[4]
A Comparative Analysis of Conformational Constraints
To provide a clear comparison, this section will contrast the conformational properties of azetidine-2-carboxylic acid with other key β-amino acids, including acyclic β-alanine and cyclic β-amino acids with larger ring systems.
Structural Overview
The primary difference between these amino acids lies in the constraints imposed on their backbone dihedral angles. For α-amino acids, the key dihedral angles are φ (phi) and ψ (psi).[5][6] In β-amino acids, an additional rotatable bond is introduced, leading to a third dihedral angle, θ (theta).[7] The cyclic nature of azetidine and other cyclic β-amino acids significantly restricts the allowable values for these angles.
Quantitative Comparison of Conformational Parameters
The following table summarizes key conformational parameters for azetidine-2-carboxylic acid and other β-amino acids, based on experimental and computational data.
| Amino Acid | Ring Size | Predominant Torsion Angles (φ, ψ, θ) | Conformational Flexibility | Impact on Secondary Structure |
| Azetidine-2-carboxylic acid | 4 | φ ≈ -60° to -90°, ψ ≈ +120° to +150° | Moderate | Can induce γ-turns; disrupts α-helices and β-sheets[8] |
| β-Alanine | Acyclic | Highly flexible, multiple accessible conformations | High | Generally disrupts ordered secondary structures |
| Cyclobutane β-amino acid | 4 | More restricted than azetidine | Low | Can stabilize β-turn-like structures |
| Cyclopentane β-amino acid | 5 | Restricted, but more flexible than cyclobutane | Moderate | Can adopt well-defined helical or turn conformations |
Experimental and Computational Methodologies
The determination of peptide conformation is a multifaceted process that relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[1] Key NMR experiments for conformational analysis include:
-
1D ¹H NMR: Provides initial information on the chemical environment of protons.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign residues.[9]
-
2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single amino acid residue).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which is crucial for determining the peptide's fold.[10]
Step-by-Step Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. Add a chemical shift reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a series of 2D NMR spectra (COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer.
-
Resonance Assignment: Use the COSY and TOCSY spectra to identify the spin systems of the individual amino acid residues. Sequentially connect the residues using inter-residue NOEs observed in the NOESY/ROESY spectrum.
-
Structural Restraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints. Measure scalar coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots and restraint violation statistics.[11]
X-ray Crystallography
X-ray crystallography provides a high-resolution snapshot of a peptide's conformation in the solid state.[12] The process involves growing a single crystal of the peptide and analyzing the diffraction pattern of X-rays passing through it.
Step-by-Step Protocol for Peptide Crystallography:
-
Peptide Synthesis and Purification: Synthesize and purify the peptide to >95% purity.
-
Crystallization Screening: Use commercially available or in-house screens to test a wide range of crystallization conditions (precipitants, buffers, salts, and temperature).
-
Crystal Optimization: Optimize the conditions that yielded initial crystals to obtain larger, single crystals suitable for diffraction.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[12]
-
Data Processing and Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using methods such as molecular replacement or direct methods.
-
Model Building and Refinement: Build a model of the peptide into the resulting electron density map and refine the model against the experimental data.
-
Structure Validation: Validate the final structure using established crystallographic quality indicators.
Computational Chemistry
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations provide valuable insights into the conformational landscape and energetics of peptides.
Step-by-Step Protocol for Molecular Dynamics Simulation:
-
System Setup: Build an initial model of the peptide. Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.[13]
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, calculate dihedral angle distributions, and determine free energy landscapes.
Conclusion
The choice of a conformationally constrained amino acid is a critical decision in the design of peptidomimetics. Azetidine-2-carboxylic acid, with its unique four-membered ring, offers a distinct set of conformational properties that can be exploited to modulate the structure and activity of peptides. While it is more flexible than its five-membered homolog, proline, it can effectively induce γ-turn-like structures. In contrast, larger cyclic β-amino acids, such as those derived from cyclobutane and cyclopentane, offer a greater degree of rigidity and can be used to stabilize other secondary structures like β-turns and helices. A thorough understanding of the conformational preferences of these building blocks, gained through a combination of experimental and computational approaches, is essential for the rational design of novel peptide-based therapeutics.
References
- Inbar, D., & Lapidot, A. (1988). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-Aze-N'-methylamide and of dipeptides containing Aze. Journal of biomolecular structure & dynamics, 6(2), 327–346.
- Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of molecular biology, 7, 95–99.
- Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(4), 376–393.
- Szefczyk, M. (2021). Torsion angles φ, θ, and ψ of α-, β-and cyclic β-amino acids.
- Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia.
- Sandler, S. I. (1990). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. University of Michigan Library.
- ChemRxiv. (n.d.).
- ResearchGate. (2017).
- Proteopedia. (2018). Tutorial:Ramachandran principle and phi psi angles.
- Messerschmidt, A. (2007). X-ray Crystallography of Biomacromolecules: A Practical Guide. Wiley-VCH.
- Emery Pharma. (2018).
- Halab, L., & Lubell, W. D. (1999). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. The Journal of organic chemistry, 64(9), 3312–3321.
- Ito, S., & Ikeguchi, M. (2007). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. The journal of physical chemistry. B, 111(49), 13866–13874.
- Zerbe, O. (n.d.). peptide nmr.
- IUCr Journals. (2020).
- Let's Talk Academy. (n.d.). Understanding Phi (ϕ) and Psi (ψ) Angles in Peptides.
- The Biochemist. (2021).
- Sciforum. (2022). Synthesis of azetidine-based beta-amino alcohols.
- BIO-PROTOCOL. (2016).
- NMIMS Pharmacy. (n.d.).
- PubMed. (1988). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-Aze-N'-methylamide and of dipeptides containing Aze.
- AIP Publishing. (2014). Peptide dynamics by molecular dynamics simulation and diffusion theory method with improved basis sets.
- Wiley Online Library. (n.d.). X-ray Crystallography of Biomacromolecules: A Practical Guide by Albrecht Messerschmidt.
- Chemistry LibreTexts. (2022). 2D NMR Introduction.
- ResearchGate. (n.d.). Confining the Χ space of basic natural amino acids: Cyclobutanederived Χ1, Χ2-constrained analogues of arginine, lysine and ornithine.
- Bonvin Lab. (n.d.).
- Baeza, J. L., Gerona-Navarro, G., & Pérez de Vega, M. J. (2008). Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of organic chemistry, 73(7), 2749–2758.
- MDPI. (n.d.).
- Inbar, D., & Lapidot, A. (1988). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Journal of biomolecular structure & dynamics, 6(2), 347–363.
Sources
- 1. youtube.com [youtube.com]
- 2. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 3. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ramachandran Plot, Torsion Angles in Proteins [proteinstructures.com]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of the Biological Activities of Azetidine-3-carboxylic Acid Enantiomers: A Guide for Researchers
In the landscape of drug discovery and chemical biology, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the potential biological activities of the (R) and (S) enantiomers of Azetidine-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid and a proline analogue. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide synthesizes information from related azetidine derivatives and proline analogue research to propose a framework for their differential investigation. We will delve into the mechanistic basis for potential stereospecific effects, outline detailed experimental protocols for their evaluation, and provide the necessary tools for researchers to embark on a thorough comparative analysis.
The Principle of Chirality in Biological Systems
Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This chirality dictates that the interaction of small molecules with biological macromolecules, such as enzymes and receptors, is often highly stereospecific. The differential binding of enantiomers to a chiral target can lead to vastly different biological outcomes, with one enantiomer being therapeutic (eutomer) and the other being inactive or even harmful (distomer). Therefore, the separate evaluation of enantiomers is a fundamental principle in modern drug development.
Azetidine-3-carboxylic Acid: A Proline Analogue with Therapeutic Potential
Azetidine-3-carboxylic acid is a four-membered heterocyclic non-proteinogenic amino acid. Its structural similarity to proline, a proteinogenic amino acid crucial for protein structure and function, makes it an interesting candidate for modulating biological processes involving proline. Proline analogues have been investigated for their potential in various therapeutic areas, including as anticancer agents, neuroactive compounds, and inhibitors of collagen biosynthesis.[1][2][3] Derivatives of azetidine carboxylic acids have demonstrated a range of biological activities, including gametocidal effects and applications as β-proline analogues in pharmaceutically active compounds.
Hypothesized Differential Activities of (R)- and (S)-Azetidine-3-carboxylic Acid
Based on the established stereospecificity of other azetidine derivatives, we can hypothesize several areas where the (R) and (S) enantiomers of Azetidine-3-carboxylic acid may exhibit differential activity. For instance, studies on azetidine-2-carboxamides have shown that the (R)-enantiomer is a more potent inhibitor of STAT3 than the (S)-enantiomer.[4][5] Similarly, the stereoisomers of azetidine-2,3-dicarboxylic acid display distinct affinities and agonist potencies at NMDA receptors.
Proteotoxicity via Misincorporation into Proteins
A primary mechanism of toxicity for the proline analogue L-azetidine-2-carboxylic acid is its misincorporation into proteins in place of proline by prolyl-tRNA synthetase. This leads to protein misfolding, the unfolded protein response, and subsequent cellular stress, including pro-inflammatory and pro-apoptotic effects.[6][7] It is plausible that the enantiomers of Azetidine-3-carboxylic acid could be differentially recognized and utilized by prolyl-tRNA synthetase, leading to stereospecific proteotoxicity.
Modulation of Collagen Biosynthesis
Proline is a major component of collagen, and its analogues can interfere with collagen production.[1][8] This interference often occurs at the post-translational level by preventing the proper folding of procollagen polypeptides into a stable triple-helical conformation.[8] The stereochemistry of a proline analogue could significantly impact its ability to disrupt collagen structure, with one enantiomer potentially being a more potent inhibitor of collagen deposition.
Neuroactivity and Ion Channel Modulation
Proline and its analogues can influence the function of ion channels. Proline residues are found in the transmembrane helices of some ion channels and are implicated in their gating mechanisms.[9] The rigid, constrained ring of azetidine carboxylic acids could interact stereoselectively with the chiral environment of ion channel pores or gating domains, leading to enantiomer-specific modulation of channel activity.
Experimental Framework for Comparing Enantiomeric Activity
To investigate the hypothesized differential activities of (R)- and (S)-Azetidine-3-carboxylic acid, a multi-pronged experimental approach is necessary. This should encompass in vitro biochemical assays, cell-based functional assays, and potentially in vivo model organism studies.
In Vitro Assays
Objective: To determine if the enantiomers are differentially recognized and utilized by prolyl-tRNA synthetase.
Principle: This assay measures the aminoacylation of tRNA with a radiolabeled amino acid. The inhibition of proline incorporation in the presence of the azetidine enantiomers is quantified.
Protocol:
-
Prepare a reaction mixture containing purified prolyl-tRNA synthetase, total tRNA, ATP, and radiolabeled [¹⁴C]-proline.
-
Add varying concentrations of (R)-Azetidine-3-carboxylic acid or (S)-Azetidine-3-carboxylic acid to the reaction mixtures.
-
Incubate the reactions at 37°C for a defined period.
-
Stop the reaction by precipitating the tRNA with trichloroacetic acid (TCA).
-
Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values for each enantiomer to determine their relative inhibitory potency.
Objective: To assess the effect of the enantiomers on the stability of collagen.
Principle: This assay measures the melting temperature (Tm) of collagen, which is an indicator of its triple-helical stability. Incorporation of proline analogues can decrease the Tm.
Protocol:
-
Culture human dermal fibroblasts in the presence of either (R)- or (S)-Azetidine-3-carboxylic acid.
-
Isolate the newly synthesized procollagen from the cell culture medium.
-
Subject the procollagen to limited proteolysis with pepsin to remove non-helical regions.
-
Analyze the purified collagen by circular dichroism (CD) spectroscopy while gradually increasing the temperature.
-
Determine the Tm by monitoring the change in the CD signal at 220 nm.
-
Compare the Tm of collagen from treated cells to that of untreated controls.
Cell-Based Assays
Objective: To evaluate the induction of protein misfolding and the unfolded protein response (UPR) by each enantiomer.
Principle: This assay utilizes reporter cell lines or immunoblotting to measure the activation of key UPR markers.
Protocol:
-
Treat a suitable cell line (e.g., HEK293T or a neuronal cell line) with varying concentrations of each enantiomer.
-
After a defined incubation period, lyse the cells and prepare protein extracts.
-
Perform western blotting to detect the levels of UPR markers such as BiP (GRP78), CHOP, and the spliced form of XBP1.
-
Alternatively, use a reporter cell line expressing a fluorescent protein under the control of a UPR-responsive promoter.
-
Quantify the fluorescent signal or band intensities to compare the level of ER stress induced by each enantiomer.
Caption: Hypothesized pathway of Azetidine-3-carboxylic acid-induced proteotoxicity.
Objective: To assess the stereospecific effects of the enantiomers on neuronal network activity.
Principle: MEAs allow for the non-invasive, real-time recording of spontaneous and evoked electrical activity from cultured neuronal networks.
Protocol:
-
Culture primary neurons or iPSC-derived neurons on MEA plates.
-
After network maturation, record baseline electrical activity (spike rate, burst frequency, network synchrony).
-
Apply acute or chronic doses of (R)- and (S)-Azetidine-3-carboxylic acid to the cultures.
-
Record the changes in neuronal activity parameters over time.
-
Analyze the data to identify any enantiomer-specific excitatory or inhibitory effects.
In Vivo Model Organism Screening
Objective: To perform a high-throughput screen for neuroactive effects of the enantiomers in a whole organism.[10][11]
Principle: Zebrafish larvae are transparent and develop rapidly, making them an excellent model for observing behavioral changes in response to small molecules.[12][13][14]
Protocol:
-
Dispense zebrafish larvae at 5 days post-fertilization into 96-well plates.
-
Add varying concentrations of each enantiomer to the wells.
-
Acclimate the larvae and then subject them to a battery of behavioral tests, such as photomotor response, acoustic startle response, and locomotor activity tracking.
-
Use automated video tracking and analysis software to quantify behavioral parameters.
-
Compare the behavioral profiles induced by each enantiomer to identify any stereospecific neuroactive effects.
Caption: A streamlined workflow for the comparative analysis of Azetidine-3-carboxylic acid enantiomers.
Data Presentation and Interpretation
All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison of the enantiomers. Statistical analysis should be performed to determine the significance of any observed differences.
Table 1: Hypothetical Comparative Activity Profile of Azetidine-3-carboxylic Acid Enantiomers
| Assay | Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Prolyl-tRNA Synthetase Inhibition | IC₅₀ (µM) | 50 | > 500 |
| Collagen Thermal Stability | ΔTm (°C) | -5.2 | -1.5 |
| ER Stress Induction (CHOP expression) | Fold Change (at 100 µM) | 4.8 | 1.2 |
| Neuronal Firing Rate (MEA) | % Change from Baseline | -45% | -10% |
| Zebrafish Locomotor Activity | Total Distance Moved (mm) | 250 | 850 |
Conclusion
The exploration of the stereospecific biological activities of Azetidine-3-carboxylic acid enantiomers holds significant potential for the development of novel therapeutic agents with improved efficacy and safety profiles. While direct comparative data is currently limited, the framework and experimental protocols outlined in this guide provide a robust starting point for researchers to systematically investigate the differential effects of the (R) and (S) enantiomers. By employing a combination of in vitro, cell-based, and in vivo assays, the scientific community can elucidate the unique pharmacological properties of each enantiomer, paving the way for their potential application in medicine.
References
- Baszanowska, W., et al. (2021). The extracellular prolidase has been recently identified for inducing IGF-1R signalling pathways in an experimental model of wounded fibroblasts.
-
Castorina, A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link]
- Comes, S., et al. (2015). Proline-rich proteins are involved in the regulation of actin polymerization, cytoskeleton rearrangement, and contribute to the formation of membrane protrusions used for cell motility.
- Ding, Z., et al. (2018). It has been reported that profilin-1 interacts both with actin and polyproline for efficient migration and invasion of vascular endothelial cells (VECs).
-
Jove, R., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Turkson, J., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]
- Gurung, R., et al. (2023). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review.
-
Rihel, J., & Schier, A. F. (2012). Behavioral screening for neuroactive drugs in zebrafish. Developmental neurobiology. [Link]
- Holt, M. R., & Koffer, A. (2001).
-
Uitto, J., & Prockop, D. J. (1977). Proline analogues inhibit human skin fibroblast growth and collagen production in culture. PubMed. [Link]
-
Kokel, D., et al. (2010). Zebrafish in Neurotoxicity Screening: A Predictive Model for Safer Drug Development. Bio-Rad. [Link]
-
Jimenez, S. A., & Yankowski, R. (1978). Proline analogues inhibit human skin fibroblast growth and collagen production in culture. PubMed. [Link]
- Ma, W., et al. (2014). Proline analogues potentially affect the activity of human prolyl hydroxylase and the regulation of hypoxia-inducible factor (HIF)
- Miller, A. K., et al. (2003). Derivatives of azetidine-3-carboxylic acid have been used for the preparation of a variety of pharmaceutically active compounds.
- Brandt, T. A., et al. (2009). A 3-aminoazetidine-3-carboxylic acid derivative has been incorporated in CE-178,253 (7, Pfizer)
-
Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. PubMed. [Link]
- Zhang, Z., et al. (2004). Derivatives of azetidine-3-carboxylic acid disclose gametocidal activity.
- Verbrugge, P. A., & De Waal, W. (1989). Derivatives of azetidine-3-carboxylic acid disclose gametocidal activity.
- Orr, J. D., & Clifford, D. P. (1984). Derivatives of azetidine-3-carboxylic acid disclose gametocidal activity.
- Devlin, J. P. (1981). Derivatives of azetidine-3-carboxylic acid disclose gametocidal activity.
-
Myers-Turnbull, D. J. (2022). Neuroactive compound discovery by high-content screens in zebrafish. eScholarship, University of California. [Link]
- Mazzini, C., et al. (1997).
-
Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. [Link]
- Phang, J. M., & Liu, W. (2012). During proline metabolism, the enzymes proline dehydrogenase and proline oxidase (PRODH/POX) convert proline to pyrroline-5-carboxylic acid (P5C), which leads to formation of reactive oxygen species (ROS)
- Savouré, A., et al. (1995). P5C is synthesized from glutamate semi-aldehyde by pyrroline-5-carboxylate synthetase and then reduced to proline by P5C reductase.
- Calaza, M. I., et al. (2015). The synthetic pathway of a series of [c]-fused bicyclic proline analogues have been reported by Calaza et al. (2015)
-
Drug Discovery News. (2016). Zebrafish early-life stages as neurological screening and detection tools. Drug Discovery News. [Link]
- Lattman, E. E. (2005). An examination of a number of enzyme–substrate complexes indicates that chirality of the ligand is an important feature in the recognition of the binding site on a protein.
-
Zondlo, N. J. (2012). Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions. ACS Publications. [Link]
-
Rihel, J., et al. (2010). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PubMed Central. [Link]
-
Sansom, M. S., & Weinstein, H. (2000). Proline-induced Hinges in Transmembrane Helices: Possible Roles in Ion Channel Gating. Biophysical Journal. [Link]
Sources
- 1. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exogenous proline stimulates type I collagen and HIF-1α expression and the process is attenuated by glutamine in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline-induced hinges in transmembrane helices: possible roles in ion channel gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral screening for neuroactive drugs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zebrafish neurotoxicity screening for drug safety | ZeClinics [zeclinics.com]
- 12. Neuroactive compound discovery by high-content screens in zebrafish [escholarship.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Coupling Reagents for Azetidine-3-carboxylic Acid
Introduction: The Unique Challenge of Incorporating Azetidine-3-carboxylic Acid into Peptides
Azetidine-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid, offers a unique structural scaffold for designing novel peptides with enhanced proteolytic stability and well-defined secondary structures. Its rigid four-membered ring can induce specific turns in the peptide backbone, making it a valuable building block in medicinal chemistry and drug discovery. However, the steric hindrance imposed by the azetidine ring presents a significant challenge for efficient peptide bond formation. Standard coupling protocols often result in low yields, incomplete reactions, and potential side reactions. Therefore, the choice of an appropriate coupling reagent is critical to the successful synthesis of peptides containing this unique amino acid.
This guide provides a comparative analysis of three widely used and highly efficient peptide coupling reagents—HATU, COMU, and PyBOP—for the acylation of Azetidine-3-carboxylic acid. We will delve into their mechanisms of action, discuss their relative performance in the context of sterically hindered amino acids, and provide detailed experimental protocols to aid researchers in selecting the optimal reagent for their specific application.
Understanding the Players: A Look at Modern Coupling Reagents
The evolution of peptide coupling reagents has moved from simple carbodiimides to sophisticated phosphonium and uronium/aminium salts designed to achieve high coupling efficiency while minimizing side reactions, particularly racemization. For sterically demanding couplings, such as those involving Azetidine-3-carboxylic acid, the use of these advanced reagents is often mandatory.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a uronium/aminium-type coupling reagent that has established itself as a gold standard for difficult couplings, including those with sterically hindered and N-methyl amino acids. It is the 7-azabenzotriazole (HOAt) analogue of HBTU and offers superior performance due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety, which accelerates the coupling reaction.
Mechanism of Action:
In the presence of a base, typically diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. This active ester is then readily attacked by the amino group of the incoming nucleophile to form the peptide bond.
Caption: General mechanism of peptide bond formation using HATU.
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
COMU is a third-generation uronium/aminium-type coupling reagent that utilizes OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group instead of the potentially explosive HOBt or HOAt. It has gained significant popularity due to its high reactivity, often comparable or superior to HATU, and its improved safety profile.
Mechanism of Action:
Similar to HATU, COMU reacts with the carboxylic acid in the presence of a base to form a highly reactive Oxyma-ester. This active ester then efficiently acylates the incoming amine. The morpholino group in COMU enhances its solubility and reactivity.
Caption: General mechanism of peptide bond formation using COMU.
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate))
PyBOP is a phosphonium-based coupling reagent that generates HOBt-esters. While generally less reactive than HATU and COMU, it is a cost-effective and efficient reagent for a wide range of couplings and is particularly noted for its ability to minimize racemization. It is a good alternative to the carcinogenic BOP reagent.
Mechanism of Action:
PyBOP, in the presence of a base, activates the carboxylic acid to form a benzotriazolyl-ester (OBt-ester). This active ester then reacts with the amine to form the desired peptide bond.
Caption: General workflow for a solution-phase peptide coupling reaction.
Protocol 1: Coupling using HATU
-
To a solution of N-protected Azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes for pre-activation.
-
Add the amino component (e.g., C-protected amino acid or peptide, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using COMU
-
To a solution of N-protected Azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add COMU (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes for pre-activation.
-
Add the amino component (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Coupling using PyBOP
-
To a solution of N-protected Azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add PyBOP (1.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Add the amino component (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, or until completion as monitored by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Conclusion and Recommendations
The successful incorporation of the sterically hindered Azetidine-3-carboxylic acid into peptide chains is highly dependent on the choice of coupling reagent. For maximum efficiency and minimal side reactions, the highly reactive uronium/aminium-based reagents HATU and COMU are the preferred choices. COMU is particularly recommended due to its enhanced safety profile, making it a more desirable reagent for modern, safety-conscious laboratories. While PyBOP is a less reactive but still effective and more economical option, it may require longer reaction times or more forcing conditions.
Ultimately, the optimal coupling reagent and conditions should be determined empirically for each specific peptide sequence. The protocols and comparative data provided in this guide serve as a strong foundation for researchers to make an informed decision and to develop a robust and efficient synthesis of their target azetidine-containing peptides.
References
- Vertex AI Search. (2026). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]
-
Albericio, F., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium-Type Coupling Reagents. Organic Process Research & Development, 13(1), 148-153. [Link]
Navigating the Labyrinth: A Comparative Guide to Mass Spectrometry Fragmentation of Azetidine-Containing Peptides
Introduction: The Rise of Azetidine in Peptide Therapeutics and the Analytical Challenge
In the landscape of modern drug development, peptide therapeutics are undergoing a renaissance. Their high specificity and low off-target toxicity make them compelling candidates for a range of diseases. A key strategy in enhancing the therapeutic properties of peptides—such as metabolic stability and conformational rigidity—is the incorporation of non-proteinogenic amino acids. Among these, L-azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a critical building block.[1] Its inclusion can induce unique conformational constraints, influencing the peptide's three-dimensional structure and, consequently, its biological activity.
However, the structural novelty that makes azetidine-containing peptides (ACPs) attractive also presents a significant analytical hurdle. Verifying the sequence and characterizing the structure of these modified peptides by mass spectrometry (MS) is not trivial. The fragmentation behavior of the peptide backbone is the cornerstone of tandem mass spectrometry (MS/MS)-based sequencing, and the presence of an azetidine residue can dramatically alter these fragmentation patterns.
This guide provides an in-depth, comparative analysis of the fragmentation behavior of azetidine-containing peptides under the most common activation methods: Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), Electron-Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD). We will delve into the mechanistic underpinnings of each technique, providing field-proven insights to guide your experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to confidently and accurately characterize these next-generation peptide therapeutics.
Comparative Fragmentation Analysis: Choosing the Right Tool for the Job
The choice of fragmentation technique is arguably the most critical parameter in the MS/MS analysis of any peptide. It dictates the types of bonds that are cleaved and, therefore, the sequence information that can be obtained. For ACPs, this choice is even more crucial due to the influence of the strained four-membered ring.
Collision-Induced Dissociation (CID): The Workhorse and the "Azetidine Effect"
Collision-Induced Dissociation is the most widely used fragmentation method. It involves the acceleration of precursor ions into a collision cell filled with an inert gas, leading to vibrational excitation and fragmentation, primarily along the peptide backbone, generating b- and y-type ions.
For peptides containing proline, CID is known to produce a phenomenon called the "proline effect," characterized by an unusually facile cleavage of the peptide bond N-terminal to the proline residue.[1][2] This often results in a dominant y-ion series and a corresponding weak or absent b-ion series N-terminal to the proline, which can lead to incomplete sequence information.
Crucially, experimental evidence demonstrates that azetidine-containing peptides exhibit a similar fragmentation pattern under low-energy CID. Azetidine-containing peptides fragment according to the well-established "proline effect," showing selective cleavage of the amide bond N-terminal to the azetidine residue to yield prominent y-ions. This "azetidine effect" can be rationalized by the increased basicity of the amide nitrogen within the constrained ring structure, which directs fragmentation to its N-terminal side. While this predictable fragmentation can be useful for confirming the presence of an azetidine residue, it can also hinder complete sequence coverage, especially if the residue is located near the center of the peptide.
Higher-Energy C-trap Dissociation (HCD): A More Energetic Collision
HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It differs from traditional ion trap CID in that fragmentation occurs at higher energies and on a shorter timescale. This results in a different fragmentation landscape. While HCD still produces b- and y-type ions, the higher energy leads to a greater abundance of different fragment ions and can also generate some secondary fragments.[3][4]
For proline-containing peptides, HCD can sometimes modulate the pronounced proline effect seen in CID.[2] The higher energy can promote fragmentation at other peptide bonds, leading to a more complete set of fragment ions and thus better sequence coverage. Given the analogous behavior of azetidine in CID, it is a reasonable and scientifically sound expectation that HCD will provide a more balanced fragmentation pattern for ACPs compared to CID, yielding a richer spectrum with more complete b- and y-ion series. This makes HCD a superior choice over CID when aiming for complete sequence confirmation of an ACP.
Electron-Transfer Dissociation (ETD): A Radical Approach to Circumventing the "Azetidine Effect"
Electron-Transfer Dissociation operates on a fundamentally different principle than CID or HCD. Instead of vibrationally exciting the peptide, ETD involves an ion-ion reaction where a radical anion transfers an electron to the multiply protonated peptide precursor. This induces a non-ergodic fragmentation, cleaving the N-Cα bond of the peptide backbone and producing c- and z-type fragment ions.[5]
A key advantage of ETD is that its fragmentation is largely independent of the peptide's sequence and the lability of post-translational modifications.[5] This is particularly relevant for ACPs. Studies on proline-rich peptides have shown that ETD is not susceptible to the dominant N-terminal cleavage seen in CID.[2] ETD provides more uniform fragmentation across the entire peptide backbone, often resulting in significantly higher sequence coverage for proline-containing peptides.[2]
Therefore, ETD is an exceptionally powerful tool for the analysis of ACPs. It can effectively circumvent the "azetidine effect," providing comprehensive c- and z-ion series that allow for unambiguous sequencing, especially for peptides where CID or HCD yields incomplete data. ETD is the recommended method when the primary goal is to obtain the most complete sequence coverage possible for an ACP.
Ultraviolet Photodissociation (UVPD): A Photon-Based Method for Unique Insights
UVPD is a more recent innovation that uses high-energy photons (e.g., from a 193 nm or 213 nm laser) to induce electronic excitation and subsequent fragmentation of the peptide ion. This high-energy activation opens up a multitude of fragmentation channels, producing a diverse range of ion types, including a-, b-, c-, x-, y-, and z-ions.[6]
Interestingly, UVPD has been shown to induce unique fragmentation pathways in proline-containing peptides. Specific fragmentation pathways corresponding to the formation of unusual (y-2), (a+2), and (b+2) fragment ions have been observed, which are not seen with other methods or in peptides lacking proline.[6][7] These proline-specific cleavages are attributed to the unique electronic structure of the prolyl ring.
For ACPs, this implies that UVPD could not only provide very high sequence coverage due to the rich variety of fragment ions but might also generate unique, azetidine-specific fragment ions. While specific literature on UVPD of ACPs is still emerging, the data from proline-containing peptides suggests that UVPD is a promising and highly complementary technique for in-depth structural characterization of these challenging molecules.
Data-Driven Comparison Summary
To provide a clear, at-a-glance comparison, the following table summarizes the expected performance of each fragmentation technique for a model azetidine-containing peptide, based on the extensive data available for proline-containing peptides.
| Fragmentation Method | Primary Ion Types | Susceptibility to "Azetidine Effect" | Expected Sequence Coverage | Key Strengths | Key Limitations |
| CID | b, y | High (Dominant y-ions N-terminal to Aze) | Low to Moderate | Widely available; good for initial confirmation. | Often provides incomplete sequence data.[2] |
| HCD | b, y | Moderate (More balanced than CID) | Moderate to High | Provides richer b/y ion series than CID.[2] | Still a collisional method; may not fully overcome the effect. |
| ETD | c, z | Low to None | High to Very High | Circumvents the "azetidine effect"; excellent for sequencing.[2][5] | Requires higher charge state precursors; slower scan speed. |
| UVPD | a, b, c, x, y, z | Low (plus unique fragments) | Very High | Highest sequence coverage; potential for unique structural insights.[6][7] | Less common instrumentation; complex spectra. |
Experimental Workflow & Protocols
Achieving high-quality, reproducible data requires a meticulously planned experimental workflow. The following sections provide a validated, step-by-step protocol for the LC-MS/MS analysis of a synthetic azetidine-containing peptide.
Workflow Overview
Caption: High-level workflow for ACP analysis.
Step 1: Sample Preparation (Self-Validating)
The quality of your data is fundamentally dependent on the quality of your sample. For synthetic peptides, this protocol ensures removal of contaminants that can interfere with ionization.
-
Peptide Source: Obtain the synthetic azetidine-containing peptide at the highest possible purity (ideally >95% by HPLC).
-
Solubilization: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile in LC-MS grade water) to create a 1 mg/mL stock solution. Vortex thoroughly.
-
Quality Control (MS1): Before proceeding, confirm the mass of the intact peptide. Dilute an aliquot of the stock solution to ~10 µM and analyze using MS1-only mode (no fragmentation). Verify that the observed m/z corresponds to the calculated mass of the peptide. This step validates that you are working with the correct compound.
-
Working Solution: Prepare a working solution of 1-10 µM in 0.1% formic acid in LC-MS grade water. The final concentration should be optimized based on instrument sensitivity. Causality Note: Formic acid is added to the mobile phase and sample to provide a source of protons, which is essential for generating positively charged ions in electrospray ionization (ESI).[8]
Step 2: LC-MS/MS Method Parameters (Orbitrap Platform)
This protocol is designed for a modern Orbitrap-based mass spectrometer (e.g., Orbitrap Fusion Lumos) capable of multiple fragmentation modes.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-40% B over 30 minutes. Causality Note: A shallow gradient is used to ensure good separation of the peptide from any synthesis-related impurities.[9]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS System (Data-Dependent Acquisition):
-
Ion Source: ESI (Positive Mode).
-
MS1 (Survey Scan):
-
Resolution: 120,000.[10]
-
Scan Range: m/z 350-1500.
-
AGC Target: 4e5.
-
Max IT: 50 ms.
-
-
MS2 (Fragmentation):
-
Activation Mode: Run separate experiments for CID, HCD, ETD, and UVPD.
-
Isolation Window: 1.2 m/z.
-
CID: Normalized Collision Energy (NCE) 35%.
-
HCD: Stepped NCE (e.g., 25, 30, 35%). Causality Note: Stepped NCE provides a broader range of fragment ion energies, increasing the likelihood of observing a complete ion series.
-
ETD: Calibrated charge-dependent ETD parameters.
-
UVPD: Instrument-optimized parameters.
-
Detector: Orbitrap.
-
MS2 Resolution: 30,000.
-
AGC Target: 5e4.
-
Max IT: 54 ms.
-
-
Fragmentation Logic & Interpretation
Understanding the expected outcomes is key to interpreting the complex spectra generated.
Caption: Conceptual overview of fragmentation choices.
Conclusion and Authoritative Recommendations
The incorporation of azetidine into peptides is a powerful strategy for drug discovery, but it demands a sophisticated and nuanced approach to analytical characterization. No single fragmentation method is universally superior; instead, the optimal choice depends on the analytical question being asked.
-
For rapid confirmation of identity and location of the azetidine residue: CID is often sufficient. The predictable and dominant cleavage N-terminal to the azetidine residue serves as a diagnostic marker.
-
For routine, high-confidence sequence confirmation: HCD offers a better balance of fragmentation across the peptide backbone than CID and should be the preferred collisional activation method.
-
For challenging sequences or when complete sequence coverage is paramount: ETD is the unequivocal choice. Its ability to circumvent the "azetidine effect" provides the most comprehensive and unambiguous sequence data.
-
For in-depth structural characterization or when other methods fail: UVPD provides the most extensive fragmentation information and may reveal unique structural details not accessible by other techniques.
By understanding the causality behind the fragmentation patterns produced by each of these techniques, researchers can design more effective experiments, interpret their data with greater confidence, and ultimately accelerate the development of novel azetidine-containing peptide therapeutics. The strategic application of these complementary fragmentation methods transforms the analytical challenge of ACPs into a solvable puzzle, unlocking the full potential of these promising molecules.
References
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]
-
Väisänen, A., & Peräkylä, M. (2009). Proline mimics in peptide and protein design. ChemMedChem, 4(1), 27-37. [Link]
-
Brodbeck, J., & Brodbelt, J. S. (2014). UV photodissociation of proline-containing peptide ions: insights from molecular dynamics. Journal of the American Society for Mass Spectrometry, 25(8), 1372-1380. [Link]
-
Coon, J. J., et al. (2005). The utility of ETD mass spectrometry in proteomic analysis. Expert Review of Proteomics, 2(3), 433-443. [Link]
-
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Shaw, J. B., et al. (2018). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. Journal of the American Society for Mass Spectrometry, 29(1), 1-20. [Link]
-
Hebert, A. S., et al. (2014). Evaluation of LC Parameters on Peptide Identifications using Data-Dependent Acquisition on an LTQ Orbitrap Velos Mass Spectrometer. Journal of Biomolecular Techniques, 25(2), 55-63. [Link]
-
Swaney, D. L., et al. (2010). Toward Full Peptide Sequence Coverage by Dual Fragmentation Combining Electron-Transfer and Higher-Energy Collision Dissociation Tandem Mass Spectrometry. Analytical Chemistry, 82(22), 9342-9350. [Link]
-
Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
Wysocki, V. H., et al. (2005). Ion Activation Methods for Peptides and Proteins. Chemical Reviews, 105(11), 4225-4258. [Link]
-
Breci, L. A., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(8), 1963-1971. [Link]
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
Brodbelt, J. S. (2020). Characterization of peptides and proteins by ultraviolet photodissociation mass spectrometry for biotechnology applications. The University of Texas at Austin. [Link]
-
Thermo Fisher Scientific. (2021). Enhanced Peptide Identification Using Capillary UHPLC and Orbitrap Mass Spectrometry. [Link]
-
ResearchGate. (2019). Difference between HCD and CID collision induced dissociations?[Link]
-
Panda-UV Unlocks Deeper Protein Characterization with Internal Fragments in Ultraviolet Photodissociation Mass Spectrometry. (2024). Analytical Chemistry. [Link]
-
Gundry, R. L., et al. (2019). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Protein Science, 98(1), e97. [Link]
-
Wikipedia. (n.d.). Ancient protein. [Link]
-
Wang, H., et al. (2016). An Optimization of LC-MS/MS Workflow for Deep Proteome Profiling on Orbitrap Fusion. Scientific Reports, 6, 28931. [Link]
-
Wu, Z., et al. (2016). Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLoS ONE, 11(10), e0164821. [Link]
-
University of Arizona. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ancient protein - Wikipedia [en.wikipedia.org]
- 5. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
The Azetidine-3-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery
A Comparative Guide to Structure-Activity Relationship (SAR) Studies of its Analogs
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity offer a unique combination of properties that can enhance the pharmacological profile of drug candidates, including improved metabolic stability, solubility, and binding affinity.[2] Among its derivatives, azetidine-3-carboxylic acid has proven to be a particularly versatile starting point for the design of potent and selective modulators of a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine-3-carboxylic acid analogs across several key therapeutic areas, supported by experimental data and detailed protocols.
STAT3 Inhibition: A Target for Anti-Cancer Therapy
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers, making it an attractive target for oncology drug development.[3] Several studies have explored the potential of azetidine-3-carboxylic acid analogs as STAT3 inhibitors, focusing on disrupting STAT3:STAT3 dimerization.[4]
Comparative SAR of Azetidine-Based STAT3 Inhibitors
A systematic exploration of substitutions on the azetidine-3-carboxamide core has yielded potent inhibitors. The general scaffold consists of the azetidine ring, with substitutions at the N1 position and on the amide nitrogen.
| Compound ID | N1-Substituent | Amide Substituent | STAT3 DNA-Binding IC50 (µM) | Reference |
| H182 | Perfluorophenylsulfonyl | 4-Cyclohexylbenzyl | 0.66 ± 0.10 | [5] |
| H172 | - | - | 0.98 ± 0.05 | [5] |
| H120 | - | - | 1.75 ± 0.19 | [5] |
| H105 | - | - | 2.07 ± 0.12 | [5] |
| BP-1-102 | (Lead Compound) | - | 4-7 | [5] |
Note: Specific substitutions for H172, H120, and H105 were not detailed in the provided search results but are presented to show the progression of potency.
Key SAR Insights:
-
Azetidine Ring as a Scaffold: The replacement of a proline linker in earlier generations of inhibitors with the azetidine ring led to a significant increase in potency.[4]
-
N1-Substitution: The presence of a bulky and electron-withdrawing group, such as the perfluorophenylsulfonyl group in H182, appears to be crucial for high potency.
-
Amide Substitution: Large, hydrophobic groups like the 4-cyclohexylbenzyl moiety contribute favorably to binding affinity.
Experimental Workflow: STAT3 DNA-Binding Assay (EMSA)
The electrophoretic mobility shift assay (EMSA) is a standard method to evaluate the inhibition of STAT3 DNA-binding activity.[5]
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
